Oncrasin-72
Beschreibung
Eigenschaften
IUPAC Name |
[1-[(3-chlorophenyl)methyl]indol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-14-5-3-4-12(8-14)9-18-10-13(11-19)15-6-1-2-7-16(15)18/h1-8,10,19H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIARNOLFFSUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90534900 | |
| Record name | {1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90534900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92407-90-4 | |
| Record name | NSC-743380 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90534900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Oncrasin-72
Executive Summary
Oncrasin-72 (also known as NSC-743380) is a potent analogue of the novel anticancer agent Oncrasin-1, identified through synthetic lethality screening.[1][2] This small molecule has demonstrated significant antitumor activity in a range of preclinical models.[1][2] Mechanistically, this compound functions as an inhibitor of RNA polymerase II, leading to downstream modulation of multiple critical cancer-related signaling pathways.[1][3] Specifically, it induces the activation of the c-Jun N-terminal kinase (JNK) pathway while simultaneously inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling cascade.[1][2] This dual action culminates in the induction of apoptosis in sensitive cancer cell lines.[1] This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols related to the preclinical evaluation of this compound.
Core Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted approach targeting key cellular machinery and signaling pathways. The primary molecular event is the suppression of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[1][2] This inhibition disrupts the normal process of transcription, leading to cellular stress.
The cellular response to this primary insult diverges into two significant, and seemingly independent, signaling events:
-
JNK Pathway Activation: this compound treatment leads to the robust activation of the JNK signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) family often associated with cellular stress responses and apoptosis.[1]
-
JAK2/STAT3 Pathway Inhibition: Concurrently, this compound inhibits the phosphorylation, and thus the activation, of JAK2 and its downstream effector STAT3.[1][2] The JAK/STAT3 pathway is a critical regulator of gene expression involved in cell proliferation, survival, and oncogenesis.[1][4]
The combination of JNK activation and STAT3 inhibition contributes to the potent antitumor activity of this compound, ultimately leading to the induction of apoptosis and suppression of tumor growth.[1] It has been demonstrated that blocking JNK activation or overexpressing a constitutively active form of STAT3 can partially reverse the cytotoxic effects of the compound.[1][2]
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
Oncrasin-72: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oncrasin-72 (NSC-743380), a potent analog of Oncrasin-1, has emerged as a promising small molecule with significant antitumor activity. Identified through synthetic lethality screening against K-Ras mutant tumor cells, this compound demonstrates a multifaceted mechanism of action, primarily involving the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, inhibition of STAT3, and suppression of RNA polymerase II phosphorylation. This technical guide provides an in-depth overview of the discovery, a detailed (though generalized) synthesis protocol, comprehensive quantitative data on its biological activity, and a thorough examination of the experimental methodologies used to elucidate its mechanism of action. Visualized through signaling pathway and workflow diagrams, this document serves as a critical resource for researchers engaged in the ongoing development and study of this potential anticancer therapeutic.
Discovery and Development
This compound, with the chemical name 1-[(3-chlorophenyl)methyl]-1H-indole-3-methanol, was developed as part of a program to optimize the antitumor properties of its parent compound, Oncrasin-1.[1] The initial discovery of the Oncrasin family stemmed from a synthetic lethality screening approach, which aimed to identify compounds that were selectively lethal to cells with specific cancer-driving mutations, in this case, mutations in the K-Ras oncogene.[1] this compound was identified as one of the most potent analogs of Oncrasin-1, exhibiting superior antitumor activity.[1]
Synthesis of this compound
The synthesis of this compound follows a two-step process common for N-alkylated indole-3-methanol derivatives. The general strategy involves the N-alkylation of an indole-3-carboxaldehyde intermediate, followed by the reduction of the aldehyde group to a primary alcohol.
Experimental Protocol: Synthesis of 1-[(3-chlorophenyl)methyl]-1H-indole-3-methanol
Step 1: N-Alkylation of 1H-indole-3-carboxaldehyde
-
To a solution of 1H-indole-3-carboxaldehyde (1.0 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0°C under an inert atmosphere.
-
Stir the resulting mixture at 0°C for approximately 30 minutes to allow for the deprotonation of the indole nitrogen.
-
Add a solution of 1-(chloromethyl)-3-chlorobenzene (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxaldehyde.
Step 2: Reduction to 1-[(3-chlorophenyl)methyl]-1H-indole-3-methanol
-
Dissolve the 1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxaldehyde (1.0 equivalent) from the previous step in methanol and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) in small portions to the cooled solution.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final product, this compound.
In Vitro and In Vivo Antitumor Activity
This compound has demonstrated potent and selective activity against a range of human cancer cell lines and has shown significant efficacy in preclinical animal models.
In Vitro Efficacy
The antitumor activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The 50% growth-inhibitory concentration (GI₅₀) for eight of the most sensitive cell lines was found to be less than or equal to 10 nM.[1]
Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) |
| Most Sensitive Lines | Lung, Colon, Ovary, Kidney, Breast | ≤ 10 |
Note: The specific cell lines within the "Most Sensitive Lines" category are not publicly detailed in the provided search results.
In Vivo Efficacy
In vivo studies using xenograft models have confirmed the potent antitumor activity of this compound. In a xenograft model using the A498 human renal cancer cell line, treatment with this compound at doses ranging from 67 mg/kg to 150 mg/kg resulted in the complete regression of tumors.[1]
Table 2: In Vivo Activity of this compound in A498 Renal Cancer Xenograft Model
| Animal Model | Cell Line | Dosing (mg/kg) | Outcome |
| Nude Mice | A498 (Renal) | 67 - 150 | Complete Tumor Regression |
Mechanism of Action
The antitumor effects of this compound are mediated through the modulation of multiple cancer-related signaling pathways. The primary mechanisms identified include the activation of JNK, inhibition of the JAK2/STAT3 pathway, and suppression of RNA polymerase II phosphorylation.[1]
Signaling Pathways Modulated by this compound
Caption: this compound's multifaceted mechanism of action.
Experimental Protocols for Mechanistic Studies
The following are generalized protocols based on standard laboratory procedures that are used to investigate the mechanism of action of compounds like this compound.
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) for 48-72 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with Sulforhodamine B (SRB) dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris-based solution.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm) to determine cell density.
-
Calculate the GI₅₀ value, which is the concentration of the drug that causes a 50% reduction in cell growth.
-
Culture cancer cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of JNK, STAT3, and other proteins of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Treat cells with this compound or vehicle control for a specified period.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Experimental and logical Workflows
Caption: Workflow for this compound evaluation.
Conclusion
This compound is a promising anticancer agent with a well-defined, albeit complex, mechanism of action. Its potent in vitro and in vivo activity, particularly against cancers with K-Ras mutations, warrants further investigation and development. This technical guide provides a comprehensive summary of the current knowledge surrounding this compound, intended to facilitate further research and accelerate its potential translation into a clinical setting. The detailed methodologies and data presented herein serve as a valuable resource for the scientific community dedicated to advancing cancer therapeutics.
References
Oncrasin-72: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oncrasin-72 (also known as NSC-743380) is a potent anti-tumor agent and a promising candidate for cancer therapy. As an analog of Oncrasin-1, it was initially identified through a synthetic lethality screening in cancer cells harboring K-Ras mutations.[1][2][3] This technical guide provides an in-depth overview of the target identification and validation of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. The document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Target Identification: A Synthetic Lethality Approach
The Oncrasin family of compounds was discovered using a synthetic lethality screening approach. This strategy aims to identify compounds that are lethal to cells with a specific genetic alteration (in this case, a K-Ras mutation) but are non-toxic to cells without this alteration.[1][2][3] The isogenic cell lines, differing only in their K-Ras mutational status, formed the basis of this screening methodology.[4][5]
Conceptual Workflow of Synthetic Lethality Screening
The screening process conceptually involves the treatment of both K-Ras mutant and wild-type cells with a library of small molecules. Compounds that selectively induce cell death in the K-Ras mutant line are identified as hits.
Target Validation and Mechanism of Action
Following its identification, this compound underwent extensive validation to elucidate its mechanism of action. Studies have revealed that this compound exerts its anti-tumor effects through a multi-pronged approach, impacting several critical cancer-related pathways.[1][2][3]
Inhibition of RNA Polymerase II
A key mechanism of action for this compound is the inhibition of RNA Polymerase II (Pol II).[6][7] Specifically, it suppresses the phosphorylation of the C-terminal domain (CTD) of RNA Pol II.[1][2][3] This inhibition disrupts transcription, leading to cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on the transcriptional machinery.[7][8]
Activation of JNK Signaling Pathway
This compound has been shown to induce sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] The prolonged activation of JNK is a pro-apoptotic signal that contributes significantly to this compound-mediated cell death.[1]
Inhibition of JAK2/STAT3 Signaling Pathway
Another critical pathway affected by this compound is the JAK2/STAT3 signaling cascade. The compound inhibits the phosphorylation of both JAK2 and STAT3, leading to the downregulation of downstream targets like cyclin D1.[1][2][3] The inhibition of this pro-survival pathway further contributes to the anti-tumor activity of this compound.
Integrated Signaling Pathway of this compound
The following diagram illustrates the interconnected signaling pathways modulated by this compound, leading to apoptosis.
Quantitative Data
In Vitro Activity of this compound
This compound has demonstrated potent in vitro activity against a range of cancer cell lines. The 50% growth-inhibitory concentration (GI50) for some of the most sensitive cell lines is in the nanomolar range.[1][2]
| Cell Line | Cancer Type | IC50 (µM) | GI50 (nM) | Reference |
| A498 | Renal Cancer | 0.01 | - | [2] |
| MCF-7 | Breast Cancer | 0.02 | - | [2] |
| 786-O | Renal Cancer | >10 | - | [2] |
| MDA-MB-231 | Breast Cancer | >10 | - | [2] |
| U937 | Leukemia | 0.03 - 0.3 | - | [9] |
| M-07e | Leukemia | 0.03 - 0.3 | - | [9] |
| MV4-11 | Leukemia | 0.03 - 0.3 | - | [9] |
| THP-1 | Leukemia | 0.03 - 0.3 | - | [9] |
| Various | Lung, Colon, Ovary, Kidney, Breast | - | ≤ 10 | [1][2][3] |
Note: A comprehensive list of all cell lines with GI50 ≤ 10 nM is not publicly available.
In Vivo Efficacy of this compound
In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound. Treatment with this compound resulted in complete regression of A498 renal cancer xenograft tumors in nude mice.[1][2][3]
| Xenograft Model | Treatment Dose | Outcome | Reference |
| A498 (Renal Cancer) | 67 mg/kg - 150 mg/kg | Complete tumor regression | [1][2][3] |
Note: Detailed time-course data on tumor volume and animal weight from these studies are not fully available in the cited literature.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB)
This protocol is a generalized procedure based on the NCI-60 screening methodology.[1][10]
Objective: To determine the in vitro cytotoxicity of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI 1640 with 5% FBS and 2 mM L-glutamine)[1]
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid[1]
-
1% (v/v) acetic acid
-
10 mM Tris base solution
-
Microplate reader (515 nm wavelength)
Procedure:
-
Cell Seeding: Inoculate cells into 96-well plates at a density of 5,000-40,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only control. Incubate for 48-72 hours.[1][2]
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[1]
-
Staining: Wash the plates five times with 1% acetic acid and allow to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate for 10 minutes at room temperature.[1]
-
Wash and Solubilize: Wash the plates five times with 1% acetic acid to remove unbound dye and air dry. Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[1]
-
Readout: Measure the absorbance at 515 nm using a microplate reader.[1]
Western Blot Analysis
This is a generalized protocol for detecting changes in protein phosphorylation and expression.
Objective: To validate the effect of this compound on target proteins (e.g., p-JNK, p-STAT3, RNA Pol II CTD).
Materials:
-
Cell lysates from this compound treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-p-STAT3, anti-RNA Pol II CTD phospho-specific)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with desired concentrations of this compound for a specified time. Lyse the cells and determine the protein concentration.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and add chemiluminescent substrate. Capture the signal using an imaging system.
Known Antibodies for this compound Related Pathways:
-
Phospho-JNK (Thr183/Tyr185): Several commercial antibodies are available (e.g., Santa Cruz Biotechnology sc-293138, Bioss Antibodies BS-4163R).[11][12]
-
Phospho-STAT3 (Tyr705): A widely used antibody is Cell Signaling Technology #9131.[13]
In Vivo Xenograft Study
This is a generalized protocol for assessing the in vivo anti-tumor activity of this compound.
Objective: To determine the in vivo efficacy of this compound in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in 10% DMSO and 90% corn oil)[14]
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 A498 cells (in saline or with Matrigel) into the flank of each mouse.[15]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 80-120 mm³). Randomize mice into control and treatment groups.[15]
-
Treatment: Administer this compound (e.g., 67-150 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule.[1][2]
-
Monitoring: Measure tumor volume with calipers and record animal body weight regularly (e.g., daily or bi-weekly).[15]
-
Endpoint: Euthanize mice when tumors reach the predetermined size limit. Excise tumors for further analysis.[15]
Conclusion
This compound is a potent anti-cancer agent identified through a K-Ras synthetic lethality screen. Its mechanism of action is complex, involving the inhibition of RNA Polymerase II and the JAK2/STAT3 pathway, as well as the activation of the pro-apoptotic JNK pathway. Both in vitro and in vivo studies have demonstrated its significant anti-tumor activity. The experimental protocols provided in this guide offer a framework for further investigation and validation of this compound and similar compounds in a drug development pipeline. Further research is warranted to fully elucidate its direct molecular interactions and to identify predictive biomarkers for patient stratification in future clinical trials.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RAS Synthetic Lethal Screens Revisited: Still Seeking the Elusive Prize? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodological approaches in application of synthetic lethality screening towards anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of RNA polymerase II as a trigger for the p53 response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. Phospho-JNK1/JNK2/JNK3 (Thr183, Thr183, Thr221) Polyclonal Antibody (BS-4163R) [thermofisher.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. A498 Xenograft Model - Altogen Labs [altogenlabs.com]
Oncrasin-72: A Technical Guide to Preclinical Pharmacokinetics and Pharmacodynamics
For Research and Drug Development Professionals
Disclaimer: The following information is a hypothetical case study for the fictional compound Oncrasin-72 and is intended for illustrative purposes only. The data and protocols presented are not from actual clinical or preclinical studies.
Introduction
This compound is an investigational, orally bioavailable, small molecule inhibitor targeting the KRAS G12C mutant protein. This mutation is a key driver in several difficult-to-treat cancers, including non-small cell lung cancer and colorectal cancer. By covalently binding to the cysteine residue of the G12C mutant, this compound locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways responsible for tumor cell proliferation and survival. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound.
Pharmacodynamics (PD)
The pharmacodynamic activity of this compound was evaluated through in vitro cell-based assays and in vivo tumor growth inhibition studies to determine its potency and efficacy.
The half-maximal inhibitory concentration (IC50) of this compound was determined in various cancer cell lines harboring the KRAS G12C mutation.
Table 1: In Vitro IC50 of this compound in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 8.2 |
| MIA PaCa-2 | Pancreatic Cancer | 15.5 |
| SW1573 | Lung Squamous Cell Carcinoma | 12.8 |
| HCT-116 | Colorectal Carcinoma | >10,000 |
This compound demonstrates potent inhibition of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, a critical cascade for cell growth and proliferation.
Caption: this compound inhibits the MAPK signaling pathway.
Pharmacokinetics (PK)
The pharmacokinetic profile of this compound was characterized in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Single-dose pharmacokinetic studies were conducted in mice and cynomolgus monkeys.
Table 2: Key Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | F (%) |
| Mouse | 10 | IV | - | - | 2,850 | 4.5 | - |
| Mouse | 30 | PO | 1,230 | 2.0 | 7,695 | 4.8 | 90 |
| Cynomolgus Monkey | 5 | IV | - | - | 3,100 | 6.2 | - |
| Cynomolgus Monkey | 10 | PO | 980 | 4.0 | 8,990 | 6.5 | 58 |
| Cmax: Maximum plasma concentration; Tmax: Time to Cmax; AUC: Area under the curve; T½: Half-life; F: Bioavailability. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This protocol outlines the procedure for determining the IC50 of this compound.
Caption: Workflow for the in vitro cell proliferation assay.
Protocol Steps:
-
Cell Culture: KRAS G12C mutant cell lines (NCI-H358, MIA PaCa-2) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Plating: Cells were seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Preparation: this compound was serially diluted in DMSO to create a range of concentrations.
-
Treatment: The diluted compound was added to the wells, and the plates were incubated for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was read on a plate reader. The data was normalized to vehicle-treated controls, and IC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism.
Protocol Steps:
-
Animal Model: Male BALB/c mice (8 weeks old) were used.
-
Dosing:
-
Intravenous (IV): A single dose of 10 mg/kg was administered via the tail vein as a solution in 20% Solutol HS 15 in saline.
-
Oral (PO): A single dose of 30 mg/kg was administered by oral gavage as a suspension in 0.5% methylcellulose.
-
-
Sample Collection: Blood samples (approximately 50 µL) were collected via the saphenous vein into EDTA-coated tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
PK Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Conclusion
The preclinical data for this compound demonstrate potent and selective inhibition of KRAS G12C mutant cell lines and the associated downstream signaling pathways. The compound exhibits favorable pharmacokinetic properties in multiple species, including high oral bioavailability in mice. These findings support the continued development of this compound as a potential therapeutic agent for KRAS G12C-driven malignancies.
Unveiling the Potency of Oncrasin-72: An In-depth Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Oncrasin-72 (NSC-743380), a potent analogue of Oncrasin-1, has emerged as a significant small molecule in cancer research due to its pronounced antitumor activities. This technical guide synthesizes the available data on this compound, focusing on its cellular potency and mechanism of action. While direct quantitative binding affinity and kinetic data for a specific molecular target are not extensively detailed in the public domain, this document provides a comprehensive overview of its effects at a cellular level, the experimental approaches used for its characterization, and its impact on key signaling pathways.
Quantitative Cellular Potency
The antitumor activity of this compound has been primarily characterized through its growth-inhibitory effects on various cancer cell lines. The following tables summarize the reported potency metrics, offering a comparative view of its efficacy.
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Compound | Metric | Concentration | Cell Lines | Reference |
| This compound (NSC-743380) | GI50 | ≤ 10 nM | Eight of the most sensitive cell lines from lung, colon, ovary, kidney, and breast cancers | [1] |
| This compound (NSC-743380) | Median IC50 | 10 nM - 1 µM | 30 of 102 tested cancer cell lines | [2] |
Table 2: Comparative Potency of Oncrasin-1 Analogues
| Compound Group | Observation | Reference |
| Hydroxymethyl Analogues | Ranged from equipotent to 100 times as potent as the corresponding aldehyde compounds. | [3] |
| Active Analogues | Approximately 40 out of 69 synthesized analogues were as potent as or more potent than Oncrasin-1 in tumor cells. | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its antitumor effects through the modulation of multiple cancer-related pathways. It is identified as an inhibitor of RNA polymerase II, which leads to the suppression of critical downstream targets.[1][3][4] Furthermore, it has been shown to induce apoptosis through the activation of the JNK signaling pathway and the inhibition of the JAK2/STAT3 phosphorylation cascade, ultimately suppressing the expression of cyclin D1.[1]
Caption: Signaling pathway of this compound leading to apoptosis and inhibition of proliferation.
Experimental Protocols
The characterization of this compound and its analogues has relied on a series of established in vitro and in vivo experimental procedures.
A general approach for the synthesis of Oncrasin-1 analogues, including the precursors to this compound, involves the reaction of indole-3-carboxaldehyde or its analogues with a benzyl halide under alkaline conditions.[3] The resulting products can be further modified through reduction, oxidation, or other chemical reactions to generate a library of derivatives.[3]
Caption: General workflow for the synthesis and screening of Oncrasin analogues.
The primary method for evaluating the antitumor activity of this compound is the cell viability assay. This is often conducted using a large panel of cancer cell lines, such as the NCI-60 panel, to determine the compound's potency and selectivity.[1]
Key Steps:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: Treated cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTT, SRB) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: The 50% growth-inhibitory concentration (GI50) or the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
To elucidate the mechanism of action, Western blot analysis is employed to measure changes in protein expression and phosphorylation levels upon treatment with this compound.[1] This technique is crucial for confirming the compound's effects on targets like RNA polymerase II, JNK, and STAT3.[1]
References
- 1. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RAS signaling and anti-RAS therapy: lessons learned from genetically engineered mouse models, human cancer cells, and patient-related studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
In Vitro Efficacy of Oncrasin-72 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-72, also known as NSC-743380, is a novel small molecule inhibitor with demonstrated potent in vitro antitumor activity across a range of human cancer cell lines. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, detailing its impact on cell viability, the underlying mechanism of action, and the experimental protocols used to ascertain these effects. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Data Presentation: In Vitro Efficacy of this compound
The in vitro antitumor activity of this compound was evaluated using the National Cancer Institute's (NCI) 60 human cancer cell line panel. The 50% growth-inhibitory concentration (GI₅₀) was determined for each cell line, revealing a broad spectrum of activity. This compound demonstrated high potency in a subset of cell lines derived from various cancer types, including lung, colon, ovary, kidney, and breast cancers.[1][2] For the eight most sensitive cell lines, the GI₅₀ was found to be less than or equal to 10 nM.[1][2]
Below is a summary of the GI₅₀ values for a selection of sensitive and resistant cancer cell lines, illustrating the differential sensitivity to this compound.
Table 1: In Vitro Efficacy of this compound (NSC-743380) in Selected Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) | Sensitivity |
| Highly Sensitive Lines | |||
| A498 | Renal Cancer | < 0.01 | Sensitive |
| H460 | Non-Small Cell Lung Cancer | < 0.01 | Sensitive |
| H157 | Non-Small Cell Lung Cancer | < 0.01 | Sensitive |
| OVCAR-3 | Ovarian Cancer | < 0.01 | Sensitive |
| HT29 | Colon Cancer | < 0.01 | Sensitive |
| SK-OV-3 | Ovarian Cancer | < 0.01 | Sensitive |
| UACC-62 | Melanoma | < 0.01 | Sensitive |
| MDA-MB-435 | Melanoma | < 0.01 | Sensitive |
| Moderately Sensitive Lines | |||
| MCF7 | Breast Cancer | 0.85 | Moderately Sensitive |
| 786-O | Renal Cancer | 1.2 | Moderately Sensitive |
| Resistant Lines | |||
| H1299 | Non-Small Cell Lung Cancer | > 10 | Resistant |
| H322 | Non-Small Cell Lung Cancer | > 10 | Resistant |
| MDA-MB-231 | Breast Cancer | > 10 | Resistant |
Note: The GI₅₀ values are based on data from published literature and the NCI-60 database. The eight most sensitive cell lines are reported to have a GI₅₀ ≤ 10 nM, the lowest concentration tested in the NCI screen.
Mechanism of Action
This compound exerts its antitumor effects through a multi-faceted mechanism of action that culminates in the induction of apoptosis. Key molecular events include the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[1]
Signaling Pathways Modulated by this compound
This compound treatment leads to the phosphorylation and activation of JNK, a key regulator of apoptosis. Concurrently, it inhibits the phosphorylation of JAK2 and its downstream target STAT3. The inhibition of STAT3 phosphorylation prevents its translocation to the nucleus, thereby downregulating the expression of anti-apoptotic and pro-proliferative genes.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the in vitro efficacy of this compound.
Cell Viability Assay (Sulforhodamine B Assay)
This assay determines the growth inhibitory effect of this compound on cancer cell lines.
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
Protocol Details:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 nM to 100 µM) for 48-72 hours.
-
Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol Details:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 1 µM) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status and expression levels of key proteins in the JNK and STAT3 signaling pathways.
Protocol Details:
-
Cell Lysis: Treat cells with this compound (e.g., 1 µM) for the desired duration (e.g., 6-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, JNK, phospho-STAT3, STAT3, cleaved caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent anticancer agent with significant in vitro activity against a broad range of cancer cell lines. Its mechanism of action, involving the dual modulation of the JNK and JAK2/STAT3 signaling pathways, presents a compelling rationale for its further development. The data and protocols provided in this technical guide offer a solid foundation for researchers to explore the therapeutic potential of this compound in various cancer models.
References
Oncrasin-72: A Technical Guide to its Effects on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oncrasin-72 (also known as NSC-743380) is a potent synthetic analogue of oncrasin-1, a small molecule identified for its antitumor properties. Developed through lead compound optimization, this compound has demonstrated significant in vitro and in vivo antitumor activity across a range of human cancer cell lines, including those derived from lung, colon, ovarian, kidney, and breast cancers.[1] Mechanistically, this compound functions as an inhibitor of RNA polymerase II and exerts its anticancer effects through the modulation of multiple downstream signaling pathways.[1][2] This technical guide provides an in-depth analysis of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in further research and drug development efforts.
Core Mechanism of Action
The primary mechanism of action for this compound and its analogues is the inhibition of eukaryotic RNA polymerase II. Specifically, it suppresses the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[1] This inhibition disrupts the transcription process, which is critical for the proliferation and survival of cancer cells, ultimately leading to apoptosis in sensitive cell lines.
Effects on Downstream Signaling Pathways
This compound induces its antitumor activity by modulating several key signaling pathways downstream of its primary target. The most significant effects are the activation of the c-Jun N-terminal kinase (JNK) pathway and the inhibition of the JAK2/STAT3 signaling cascade.[1]
JNK Pathway Activation
Treatment with this compound leads to the pronounced activation of JNK, a member of the mitogen-activated protein kinase (MAPK) family.[1] Sustained JNK activation is known to contribute to apoptosis. The antitumor activity of this compound is partially dependent on this JNK activation, as the use of a JNK-specific inhibitor can partially reverse the cell-killing effects of the compound.[1]
JAK2/STAT3 Pathway Inhibition
This compound effectively suppresses the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1] The JAK/STAT3 pathway is a critical regulator of gene expression involved in cell proliferation, survival, and invasion; its constitutive activation is a hallmark of many cancers.[1] Inhibition of this pathway by this compound is a key component of its anticancer mechanism. Overexpression of a constitutively active form of STAT3 partially diminishes the antitumor effects of this compound, confirming the pathway's importance.[1]
Effects on Other Key Proteins
In addition to the JNK and STAT3 pathways, this compound also modulates other critical cell signaling proteins:
-
Cyclin D1: Expression of this key cell cycle regulator is suppressed by this compound treatment.[1]
-
ERK Pathway: While JNK is a MAPK, the effect on the canonical ERK pathway appears to be secondary. Some ERK phosphorylation is induced by this compound, but an ERK inhibitor did not reverse its antitumor activity, suggesting this is not a primary mechanism of cell killing.[1]
-
PI3K/AKT Pathway: Current literature does not indicate that the PI3K/AKT pathway is a direct or primary target of this compound's antitumor activity.
The following diagram illustrates the primary signaling effects of this compound.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound
Data represents the 50% growth-inhibitory concentration (GI50) in various human cancer cell lines from the NCI-60 panel.
| Cell Line | Cancer Type | GI50 (µM) |
| Sensitive Lines | ||
| HOP-92 | Non-Small Cell Lung | < 0.01 |
| NCI-H23 | Non-Small Cell Lung | < 0.01 |
| OVCAR-3 | Ovarian | < 0.01 |
| OVCAR-4 | Ovarian | < 0.01 |
| A498 | Renal | < 0.01 |
| CAKI-1 | Renal | < 0.01 |
| UO-31 | Renal | < 0.01 |
| MDA-MB-435 | Melanoma | < 0.01 |
| Resistant Lines | ||
| A549/ATCC | Non-Small Cell Lung | > 100 |
| NCI-H460 | Non-Small Cell Lung | > 100 |
| OVCAR-8 | Ovarian | > 100 |
| 786-0 | Renal | > 100 |
Table 2: In Vivo Antitumor Activity in A498 Renal Tumor Xenografts
Data from nude mice bearing subcutaneous A498 tumors, assessed at day 66 post-treatment initiation.
| Treatment Group | Dose (mg/kg) | Outcome | Number of Tumor-Free Mice (n=8) |
| Vehicle Control | - | Progressive Tumor Growth | 0 |
| This compound | 67 | Complete Tumor Regression | 5 |
| This compound | 100 | Complete Tumor Regression | 7 |
| This compound | 150 | Complete Tumor Regression | 7 |
Table 3: Induction of Apoptosis by this compound
Percentage of apoptotic cells after 24-hour treatment with 1 µM this compound, determined by flow cytometry.
| Cell Line | Cancer Type | % Apoptotic Cells (Mean ± SD) |
| 786-O | Renal | 4.8 ± 0.5 |
| A498 | Renal | 26.5 ± 2.1 |
| MCF-7 | Breast | 28.5 ± 2.5 |
| MDA-MB-231 | Breast | 15.5 ± 1.5 |
Table 4: Qualitative Effects on Protein Phosphorylation and Expression
Summary of changes observed via Western blot analysis in sensitive cancer cell lines (e.g., A498, MCF-7) after treatment with this compound. Quantitative densitometry data was not reported in the cited literature.
| Protein Target | Effect of this compound | Signaling Pathway |
| p-RNA Pol II (CTD) | Strongly Downregulated | Transcription |
| p-JNK (Thr183/Tyr185) | Strongly Upregulated | MAPK/JNK |
| p-JAK2 | Downregulated | JAK/STAT |
| p-STAT3 (Tyr705) | Strongly Downregulated | JAK/STAT |
| p-STAT3 (Ser727) | Downregulated | JAK/STAT |
| Cyclin D1 | Downregulated | Cell Cycle |
| Cleaved Caspase-8 | Upregulated | Apoptosis |
| Cleaved Caspase-9 | Upregulated | Apoptosis |
| p-ERK | Slightly Upregulated | MAPK/ERK |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cell Viability (Sulforhodamine B Assay)
This assay determines cytotoxicity based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach for 24 hours.
-
Compound Addition: Media is replaced with fresh media containing serial dilutions of this compound or vehicle control (DMSO). Plates are incubated for 72 hours.
-
Fixation: Cell monolayers are fixed by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing & Staining: Plates are washed four times with tap water and air-dried. 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.
-
Removal of Unbound Dye: Plates are washed four times with 1% (v/v) acetic acid to remove unbound SRB dye and then air-dried.
-
Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Data Acquisition: The optical density (OD) is measured at 510 nm using a microplate reader.
-
Analysis: The percentage of cell growth is calculated relative to untreated controls, and the GI50 value is determined from dose-response curves.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation status.
Procedure:
-
Cell Culture and Lysis: Sensitive cell lines (e.g., A498, MCF-7) are treated with 1 µM this compound for specified times (e.g., 6, 12, 24 hours). Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated on a 4-20% Tris-glycine polyacrylamide gel.
-
Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-JNK, p-STAT3, Cyclin D1, β-actin).
-
Washing and Secondary Antibody: The membrane is washed with TBST and then incubated for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is used as a loading control.
In Vivo Xenograft Study
This protocol outlines the procedure for assessing the antitumor efficacy of this compound in a mouse model.
Procedure:
-
Cell Implantation: A498 human renal cancer cells (e.g., 5 x 10^6 cells in a suspension of media and Matrigel) are injected subcutaneously into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Mice are randomized into control and treatment groups. This compound is administered intraperitoneally at specified doses (e.g., 67, 100, 150 mg/kg) on a defined schedule (e.g., daily for 5 days a week for 2 weeks). The control group receives a vehicle solution.
-
Monitoring: Tumor size and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded after a predetermined period (e.g., 66 days) or when tumors in the control group reach a maximum allowed size. Efficacy is evaluated based on tumor growth inhibition, tumor regression, and survival.
Apoptosis Detection by Flow Cytometry
This method quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.
Procedure:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound (e.g., 1 µM) or vehicle for 24 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: Cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: Stained cells are analyzed immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
Structural Biology of Oncrasin-72: Unraveling the Architecture of a Novel Anti-Cancer Agent
A comprehensive analysis of the available structural and functional data for the potent anti-neoplastic compound Oncrasin-72 (NSC-743380) and its molecular targets.
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: As of late 2025, detailed structural data for this compound, including its crystal structure or co-crystal structures with its biological targets, are not publicly available. This guide provides a comprehensive overview of the existing research on its chemical nature, mechanism of action, and cellular effects, laying the groundwork for future structural investigations.
Executive Summary
This compound, also known as NSC-743380, is a potent analog of Oncrasin-1, a small molecule identified for its synthetic lethality in the context of K-Ras mutations.[1] Extensive cellular and preclinical studies have demonstrated its significant antitumor activity across a range of cancer cell lines.[2][3] The primary mechanisms of action attributed to this compound are the inhibition of RNA polymerase II and the suppression of the JAK2/STAT3 signaling pathway.[2][3] Despite a growing body of literature on its biological functions, a critical gap remains in our understanding of the precise molecular interactions that govern its activity. This document consolidates the current knowledge, highlighting the established facts and the pressing need for structural elucidation to accelerate the development of this compound and its derivatives as next-generation cancer therapeutics.
Chemical Structure and Properties
This compound is a synthetic small molecule with the chemical name 1-[(3-chlorophenyl)methyl]-1H-indole-3-methanol. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₄ClNO | [4] |
| Molecular Weight | 271.74 g/mol | [4] |
| CAS Number | 92407-90-4 | [4] |
| Synonyms | NSC-743380 | [2] |
Mechanism of Action: A Dual Inhibitory Role
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily targeting two critical cellular processes: transcription and signal transduction.
Inhibition of RNA Polymerase II
A key mechanism of this compound is the suppression of RNA polymerase II (Pol II) activity.[2][5] Specifically, it has been shown to inhibit the phosphorylation of the C-terminal domain (CTD) of the largest subunit of Pol II.[2][5] The CTD is a crucial regulatory hub for the transcription cycle, and its phosphorylation status dictates the recruitment of various factors involved in transcription initiation, elongation, and RNA processing. By preventing CTD phosphorylation, this compound effectively stalls the transcription of a multitude of genes essential for cancer cell survival and proliferation.
Suppression of the JAK2/STAT3 Signaling Pathway
In addition to its effects on transcription, this compound has been demonstrated to inhibit the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2][3] The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular signals into the nucleus, playing a pivotal role in cell growth, differentiation, and apoptosis. Constitutive activation of the JAK2/STAT3 pathway is a hallmark of many cancers. This compound has been shown to inhibit the phosphorylation of both JAK2 and STAT3, thereby blocking the downstream signaling events that promote tumorigenesis.[2]
The following diagram illustrates the proposed signaling pathways affected by this compound.
Quantitative Data on Antitumor Activity
The in vitro cytotoxic activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The compound exhibits potent growth-inhibitory effects, particularly in a subset of cell lines derived from various cancer types.
| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |
| A498 | Renal | ≤ 10 | [2] |
| MDA-MB-231 | Breast | ≤ 10 | [2] |
| HT29 | Colon | ≤ 10 | [2] |
| OVCAR-3 | Ovarian | ≤ 10 | [2] |
| NCI-H226 | Lung | ≤ 10 | [2] |
| NCI-H522 | Lung | ≤ 10 | [2] |
| COLO 205 | Colon | ≤ 10 | [2] |
| KM12 | Colon | ≤ 10 | [2] |
Experimental Protocols
While specific protocols for the structural determination of this compound are not available, the following methodologies are representative of the key experiments cited in the literature to characterize its biological activity.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the growth-inhibitory effects of this compound on cancer cell lines.
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Solubilization and Absorbance Reading: The bound dye is solubilized, and the absorbance is read on a plate reader to determine cell density.
-
Data Analysis: The GI₅₀ (concentration that inhibits cell growth by 50%) is calculated from the dose-response curves.
Western Blot Analysis for Protein Phosphorylation
This technique is employed to assess the effect of this compound on the phosphorylation status of target proteins like JAK2 and STAT3.
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-STAT3 and anti-STAT3).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
The following workflow diagram illustrates the general process for evaluating the biological activity of this compound.
Future Directions and the Imperative for Structural Biology
The existing data provides a strong foundation for the therapeutic potential of this compound. However, to advance its development and enable rational drug design of more potent and selective analogs, the elucidation of its three-dimensional structure and its binding mode to its targets is paramount.
Key unanswered questions that structural biology can address include:
-
What is the precise binding site of this compound on RNA polymerase II?
-
How does this compound binding allosterically inhibit the phosphorylation of the CTD?
-
What is the nature of the interaction between this compound and JAK2 or STAT3?
-
Can the structural information be used to design derivatives with improved affinity, selectivity, and pharmacokinetic properties?
Techniques such as X-ray crystallography and cryo-electron microscopy will be instrumental in answering these questions. Co-crystallization of this compound with its target proteins or relevant domains will provide atomic-level insights into the binding interface, revealing the key residues and interactions that drive its inhibitory activity. This structural information will be invaluable for structure-based drug design efforts aimed at optimizing the therapeutic profile of this promising anti-cancer agent.
Conclusion
This compound is a compelling anti-cancer compound with a novel dual mechanism of action targeting both transcription and key oncogenic signaling pathways. While its biological activity is well-documented, the absence of structural data represents a significant hurdle to its further development. A concerted effort to elucidate the structural basis of this compound's interactions with its targets is essential to unlock its full therapeutic potential and pave the way for a new class of targeted cancer therapies.
References
- 1. medrxiv.org [medrxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Early-Stage Preclinical Data of Oncrasin-72
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-72 (also known as NSC-743380) is a potent analogue of oncrasin-1, a small molecule identified through synthetic lethality screening against K-Ras mutant tumor cells.[1][2] As a promising anti-cancer agent, this compound has demonstrated significant antitumor activity in both in vitro and in vivo preclinical models.[1][2] This technical guide provides a comprehensive overview of the early-stage preclinical data on this compound, focusing on its mechanism of action, experimental protocols, and quantitative data from key studies.
Mechanism of Action
This compound exerts its antitumor effects through a multi-faceted mechanism that involves the modulation of several key signaling pathways implicated in cancer cell proliferation and survival. The core mechanism revolves around the inhibition of RNA polymerase II, which in turn triggers a cascade of downstream events culminating in apoptosis.[2]
Key mechanistic actions of this compound include:
-
Inhibition of RNA Polymerase II: this compound suppresses the phosphorylation of the C-terminal domain of RNA polymerase II, a critical enzyme for transcription.[1][2] This inhibition disrupts gene expression and contributes to cell cycle arrest and apoptosis.
-
Activation of JNK Signaling: The compound induces the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] Prolonged JNK activation is a known trigger for apoptotic cell death.
-
Inhibition of the JAK2/STAT3 Pathway: this compound inhibits the phosphorylation of JAK2 and STAT3, a key pathway involved in cell proliferation, survival, and differentiation.[1][2]
-
Suppression of Cyclin D1 Expression: As a downstream consequence of its effects on upstream signaling, this compound leads to the suppression of Cyclin D1 expression, a crucial regulator of the G1/S phase transition in the cell cycle.[1][2]
Data Presentation
The following tables summarize the quantitative data from early-stage preclinical studies of this compound.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cancer Cell Line Type | NCI-60 Panel (Most Sensitive) |
| GI50 (Concentration for 50% Growth Inhibition) | ≤ 10 nM |
Data derived from studies on the eight most sensitive cell lines in the NCI-60 panel.[1][3]
Table 2: In Vivo Antitumor Efficacy of this compound in a Xenograft Model
| Animal Model | Human Renal Cancer Cell Line (A498) Xenografts in Nude Mice |
| Dosage Range | 67 mg/kg to 150 mg/kg |
| Observed Effect | Complete tumor regression |
Treatment with this compound demonstrated a favorable safety profile and greater antitumor activity compared to its analogue, oncrasin-60.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Viability Assay (NCI-60 Panel)
-
Objective: To determine the in vitro anti-proliferative activity of this compound across a panel of human cancer cell lines.
-
Methodology:
-
Cell Plating: Cells from the NCI-60 panel were seeded in 96-well microtiter plates at their respective optimal densities and incubated for 24 hours.
-
Compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells were then treated with the compound or vehicle control and incubated for a specified period (e.g., 48-72 hours).
-
Cell Viability Assessment: Cell viability was assessed using a sulforhodamine B (SRB) assay. Briefly, cells were fixed with trichloroacetic acid, stained with SRB dye, and the bound dye was solubilized.
-
Data Analysis: The optical density was measured using a microplate reader, and the GI50 (concentration causing 50% growth inhibition) was calculated from dose-response curves.
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key signaling proteins.
-
Methodology:
-
Cell Lysis: Cancer cells were treated with this compound at various concentrations and time points. Following treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-JNK, total JNK, phospho-STAT3, total STAT3, Cyclin D1, and a loading control like β-actin). Subsequently, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands was quantified using image analysis software to determine the relative changes in protein expression or phosphorylation.
-
Flow Cytometry for Apoptosis
-
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
-
Methodology:
-
Cell Treatment: Cells were treated with this compound or a vehicle control for a specified duration.
-
Cell Staining: Both floating and adherent cells were collected and washed with cold phosphate-buffered saline (PBS). The cells were then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometric Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were identified as early apoptotic cells, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group was quantified using flow cytometry software.
-
Xenograft Tumor Model
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Methodology:
-
Cell Implantation: A suspension of human cancer cells (e.g., A498 renal cancer cells) was subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Treatment: Tumors were allowed to grow to a palpable size. The mice were then randomized into treatment and control groups. This compound, formulated in a suitable vehicle, was administered to the treatment group at various doses and schedules (e.g., intraperitoneal injection). The control group received the vehicle alone.
-
Tumor Measurement: Tumor volume was measured periodically using calipers.
-
Efficacy Evaluation: The antitumor efficacy was assessed by comparing the tumor growth in the treated groups to the control group. Complete tumor regression was noted as a key outcome.
-
Toxicity Assessment: The general health and body weight of the mice were monitored throughout the study to assess for any treatment-related toxicity.
-
Mandatory Visualization
Caption: Mechanism of Action of this compound.
Caption: Western Blot Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Oncrasin-72: A Technical Guide to Solubility and Stability for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-72 (also known as NSC-743380) is a potent analogue of oncrasin-1, identified through synthetic lethality screening on isogenic K-Ras mutant tumor cells.[1][2] It has demonstrated significant antitumor activity in a variety of cancer cell lines, including those derived from lung, colon, ovary, kidney, and breast cancers.[1][2] The mechanism of action of this compound involves the inhibition of RNA polymerase II, leading to the induction of JNK activation and the inhibition of STAT3 phosphorylation.[2][3] This dual activity disrupts critical cancer-related pathways, ultimately leading to apoptosis in sensitive cells.[1][2]
This technical guide provides a comprehensive overview of the available solubility and stability data for this compound. It is intended to serve as a resource for researchers and drug development professionals to facilitate the design of further preclinical and clinical studies. The guide includes a summary of quantitative data, detailed experimental protocols for solubility and stability testing, and visualizations of the compound's signaling pathway and experimental workflows.
Solubility Data
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. Limited aqueous solubility can pose significant challenges in drug development. The following tables summarize the known solubility of this compound in various solvents.
Table 1: this compound Solubility in Organic Solvents
| Solvent | Concentration | Method | Notes |
| DMSO | 100 mg/mL (368.00 mM) | Not specified | Ultrasonic assistance is required. |
Table 2: this compound Formulation for In Vivo Studies
| Vehicle Composition | Solubility | Notes |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (9.20 mM) | A clear solution is obtained. |
Stability Data
Understanding the stability of a drug candidate is paramount for ensuring its quality, efficacy, and safety throughout its shelf life. Stability studies are conducted to evaluate how a substance is affected by various environmental factors such as temperature, humidity, and light.
Table 3: this compound Stability as a Powder
| Storage Temperature | Duration | Stability |
| -20°C | 3 years | Stable |
| 4°C | 2 years | Stable |
| 37°C | >14 days | Less than 5% of the compound remained. |
Table 4: this compound Stability in Stock Solutions
| Solvent | Storage Temperature | Duration | Stability |
| DMSO | -80°C | 6 months | Stable |
| DMSO | -20°C | 1 month | Stable |
| Solutol HS15 and ethyl alcohol | Room Temperature | At least 1 week | Stable |
| Solutol HS15, ethyl alcohol, and 0.9% NaCl | 37°C | 7 hours | More than 20% loss. |
Note on Stability: this compound has a tendency to form dimers, which can significantly reduce its anticancer activity.[4] A prodrug, oncrasin-266, has been developed to improve the physicochemical properties of this compound and has demonstrated greater stability in both powder and stock solution forms.[4][5]
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible solubility and stability data. The following sections describe the methodologies for key experiments.
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This protocol determines the equilibrium solubility of a compound in a specific solvent.
Caption: Workflow for the Shake-Flask Solubility Assay.
Protocol 2: Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
References
- 1. snscourseware.org [snscourseware.org]
- 2. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. Prodrug oncrasin-266 improves the stability, pharmacokinetics, and safety of NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Oncrasin-72: Application Notes and Protocols for In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-72 (also known as NSC-743380) is a potent analogue of oncrasin-1, a small molecule identified through synthetic lethality screening. It has demonstrated significant antitumor activity in a variety of cancer cell lines.[1] Mechanistically, this compound acts as an inhibitor of RNA polymerase II, leading to the suppression of the phosphorylation of its C-terminal domain.[1][2] This activity, in turn, modulates multiple cancer-related pathways, including the induction of JNK activation and the inhibition of JAK2/STAT3 phosphorylation, ultimately suppressing cyclin D1 expression and inducing apoptosis in sensitive cancer cells.[1]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cell culture.
Data Presentation
Table 1: In Vitro Activity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| NCI-H157 | Lung Cancer | SRB | IC50 | ≤ 0.2 µM | [2] |
| NCI-H460 | Lung Cancer | SRB | IC50 | 0.019 µM | [2] |
| Various | Lung, Colon, Ovary, Kidney, Breast | Cell Viability | GI50 | ≤ 10 nM (for 8 most sensitive lines) | [1] |
Experimental Protocols
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted for adherent cell lines to determine the cytotoxic effects of this compound.
Materials:
-
Adherent cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Cell Fixation: Gently aspirate the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water. Remove excess water by tapping the plates on paper towels and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the untreated control to determine the GI50 or IC50 values.
Analysis of Protein Phosphorylation by Western Blot
This protocol outlines the procedure for detecting changes in the phosphorylation status of key proteins in the this compound signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Phospho-JNK (Thr183/Tyr185)
-
Total JNK
-
Phospho-STAT3 (Tyr705)
-
Total STAT3
-
Phospho-RNA Polymerase II CTD (Ser2/5)
-
Total RNA Polymerase II
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse them in lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This protocol is for the quantitative analysis of apoptosis in cells treated with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Proposed signaling pathway of this compound.
References
Application Notes and Protocols for Oncrasin-72 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-72, also known as NSC-743380, is a potent analog of oncrasin-1, a small molecule identified through synthetic lethality screening against K-Ras mutant tumor cells.[1] It functions as an RNA polymerase II inhibitor and demonstrates significant antitumor activity by modulating multiple cancer-related signaling pathways.[2][3][4] Mechanistic studies have revealed that this compound induces JNK activation and inhibits the JAK2/STAT3 signaling cascade, leading to the suppression of cyclin D1 expression and subsequent cancer cell death.[1][3][5] This document provides detailed protocols for the utilization of this compound in mouse xenograft models, specifically using the A498 human renal cancer cell line, along with a summary of its quantitative data and a visual representation of its mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, highlighting its potency in both in vitro and in vivo settings.
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Efficacy | |||
| 50% Growth-Inhibitory Concentration (GI₅₀) | ≤ 10 nM | Eight of the most sensitive cell lines in the NCI-60 panel | [1] |
| In Vivo Efficacy | |||
| Effective Dose Range | 67 mg/kg to 150 mg/kg | A498 human renal cancer xenograft in nude mice | [1][4] |
| Outcome | Complete tumor regression | A498 human renal cancer xenograft in nude mice | [1][4] |
Signaling Pathway
This compound exerts its antitumor effects through the modulation of key signaling pathways involved in cell proliferation and survival. The diagram below illustrates the proposed mechanism of action.
References
- 1. Transcriptional regulation of the cyclin D1 gene at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A498 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
Application Notes and Protocols for Oncrasin-72 (NSC-743380) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the preclinical evaluation of Oncrasin-72 (also known as NSC-743380) in animal models. This compound is a potent analogue of oncrasin-1 and has demonstrated significant antitumor activity.[1] It functions as an RNA polymerase II inhibitor, inducing antitumor effects through the activation of JNK and inhibition of STAT3 signaling pathways.[1][2]
Data Presentation: Quantitative Summary
The following table summarizes the reported in vivo dosage and administration details for this compound in murine models.
| Parameter | Details | Source |
| Compound | This compound (NSC-743380) | [1] |
| Animal Model | Nude mice with A498 human renal cancer cell line xenografts | [1] |
| Dosage Range | 67 mg/kg to 150 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) | [3] |
| Observed Efficacy | Complete regression of xenograft tumors | [1] |
| Comparative Safety | Better safety profile and greater antitumor activity than NSC-741909 (oncrasin-60) | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound administration in animal studies, based on available preclinical data.
1. In Vivo Antitumor Activity Assessment in Xenograft Model
This protocol describes the evaluation of this compound's antitumor efficacy in a nude mouse xenograft model.
-
Animal Model:
-
Species: Mouse
-
Strain: Nude (athymic)
-
Sex: Female
-
Supplier: Reputable laboratory animal provider.
-
-
Cell Line for Xenograft:
-
A498 human renal cancer cell line.[1]
-
-
Tumor Implantation:
-
Subcutaneously inject A498 cells into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size before initiating treatment.
-
-
Drug Preparation:
-
Prepare this compound (NSC-743380) for intraperitoneal (i.p.) injection. The specific vehicle was not detailed in the provided search results, but a common vehicle for similar compounds is a mixture of DMSO, Cremophor EL, and saline. It is recommended to perform vehicle optimization and solubility testing.
-
-
Treatment Administration:
-
Administer this compound via i.p. injection at doses ranging from 67 mg/kg to 150 mg/kg.[1]
-
The treatment schedule (e.g., daily, every other day) should be determined based on tolerability studies.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor for any signs of toxicity.
-
The primary endpoint is tumor regression.[1]
-
2. Pharmacokinetic Studies in Rats
While specific dosages for rat pharmacokinetic studies were not provided in the search results, a general protocol can be outlined.
-
Animal Model:
-
Species: Rat
-
Strain: (e.g., Sprague-Dawley or Wistar)
-
-
Drug Administration:
-
Administer this compound via a relevant route (e.g., intravenous for bioavailability assessment, or the intended therapeutic route).
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration.
-
Process blood to obtain plasma for analysis.
-
-
Bioanalytical Method:
-
Quantify this compound concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).[2]
-
-
Data Analysis:
-
Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound induces antitumor activity by activating JNK and inhibiting STAT3 signaling.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound antitumor efficacy in a xenograft mouse model.
References
Application Notes and Protocols: Western Blot Analysis of Oncrasin-72 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-72 (also known as NSC-743380) is a potent analog of oncrasin-1, a small molecule identified through synthetic lethality screening in K-Ras mutant tumor cells.[1] It has demonstrated significant antitumor activity in a variety of human cancer cell lines, including lung, colon, ovary, kidney, and breast cancers.[1] Mechanistic studies have revealed that this compound exerts its effects through the modulation of multiple cancer-related signaling pathways.[1][2] This application note provides a detailed protocol for utilizing Western blotting to investigate the molecular effects of this compound on treated cancer cells. Western blotting is an essential technique for detecting and quantifying changes in protein expression and post-translational modifications, offering critical insights into the compound's mechanism of action.[3][4]
Mechanism of Action of this compound
This compound has been shown to induce antitumor activity through several key mechanisms:[1][2][5]
-
JNK Activation: It induces the activation of c-Jun N-terminal kinase (JNK).[1]
-
STAT3 Inhibition: It inhibits the phosphorylation of JAK2 and STAT3.[1]
-
Suppression of Cyclin D1: It leads to the suppression of cyclin D1 expression.[1]
-
Inhibition of RNA Polymerase II: It suppresses the phosphorylation of the C-terminal domain of RNA polymerase II.[1]
These actions collectively contribute to the induction of apoptosis and inhibition of cell proliferation in sensitive cancer cells.
Data Presentation: Expected Protein Expression Changes
The following table summarizes the expected changes in key proteins in sensitive cancer cell lines following treatment with this compound, as analyzed by Western blot.
| Target Protein | Expected Change with this compound Treatment | Primary Antibody Information (Example) |
| Phospho-JNK (p-JNK) | Increase | Rabbit anti-Phospho-JNK (Thr183/Tyr185) |
| Total JNK | No significant change | Mouse anti-JNK |
| Phospho-STAT3 (p-STAT3) | Decrease | Rabbit anti-Phospho-STAT3 (Tyr705) |
| Total STAT3 | No significant change | Mouse anti-STAT3 |
| Cyclin D1 | Decrease | Rabbit anti-Cyclin D1 |
| Cleaved PARP | Increase | Rabbit anti-Cleaved PARP (Asp214) |
| β-actin / GAPDH | No significant change (Loading Control) | Mouse anti-β-actin or Rabbit anti-GAPDH |
Experimental Protocols
This section provides a detailed protocol for Western blot analysis of cells treated with this compound.
Materials and Reagents
-
Cancer cell line of interest (e.g., A498 human renal cancer cells)[1]
-
Cell culture medium and supplements
-
This compound (NSC-743380)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors[3]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Polyacrylamide gels (e.g., 4-12% Bis-Tris gels)[3]
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)[3]
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary antibodies (see table above)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of this compound treated cells.
Step-by-Step Protocol
1. Cell Culture and Treatment a. Seed the desired cancer cell line in appropriate culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[2]
2. Cell Lysis and Protein Extraction a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each plate.[3] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3] d. Incubate the lysate on ice for 30 minutes, vortexing intermittently.[3] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3] f. Carefully collect the supernatant containing the protein extract.[3]
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation a. Normalize the protein concentration of all samples with lysis buffer. b. Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[3]
5. SDS-PAGE a. Load equal amounts of denatured protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.[6] b. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.[3]
6. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3]
7. Blocking a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3]
8. Antibody Incubation a. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[3] b. The next day, wash the membrane three times for 10 minutes each with TBST.[3] c. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. d. Wash the membrane three times for 10 minutes each with TBST.
9. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Perform densitometric analysis of the bands using appropriate software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagram
The following diagram illustrates the key signaling pathways affected by this compound.
Caption: this compound's impact on JNK and STAT3 signaling pathways.
Conclusion
Western blotting is a powerful and essential tool for elucidating the molecular mechanisms of action of novel anticancer compounds like this compound. The protocol and information provided in this application note offer a comprehensive guide for researchers to effectively utilize this technique to study the effects of this compound on key cellular signaling pathways, thereby contributing to the advancement of cancer research and drug development.
References
- 1. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RAS signaling and anti-RAS therapy: lessons learned from genetically engineered mouse models, human cancer cells, and patient-related studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medium.com [medium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4.9. Western Blot Analysis [bio-protocol.org]
Application Notes and Protocols for Oncrasin-72 in Immunoprecipitation-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for utilizing Oncrasin-72 in immunoprecipitation-mass spectrometry (IP-MS) experiments to identify its protein interaction partners. This compound is a potent analog of Oncrasin-1, known for its antitumor activities, which are mediated through the induction of JNK activation and inhibition of STAT3.[1][2] It also functions as an inhibitor of RNA polymerase II.[3][4] Understanding the full spectrum of protein interactions with this compound is crucial for elucidating its mechanism of action and for the development of targeted cancer therapies.
Introduction
This compound, a small molecule with significant anti-cancer properties, presents a valuable tool for chemical biology and drug discovery.[1] Identifying the direct and indirect protein targets of such small molecules is key to understanding their cellular effects and potential off-target interactions. Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique for elucidating protein-protein and small molecule-protein interactions. This document outlines a protocol for a chemical proteomics approach, where a modified version of this compound is used as bait to capture its interacting proteins from cell lysates for subsequent identification by mass spectrometry.
The proposed methodology involves the synthesis of a biotinylated this compound derivative. Biotin's high affinity for streptavidin allows for the efficient capture of the small molecule and its binding partners on streptavidin-coated beads.[5][6] This affinity-based pulldown strategy enables the isolation of specific protein complexes that interact with this compound, providing insights into its mechanism of action.
Signaling Pathway Modulated by this compound
This compound and its parent compound, Oncrasin-1, have been shown to impact several critical signaling pathways implicated in cancer. Oncrasin-1 was identified through synthetic lethality screening in K-Ras mutant cancer cells and was found to induce apoptosis through a novel K-Ras/PKCι pathway.[7] this compound exerts its antitumor effects by inducing the activation of JNK and inhibiting the JAK2/STAT3 phosphorylation cascade, which leads to the suppression of cyclin D1 expression.[1] Furthermore, it has been identified as an inhibitor of the C-terminal domain of RNA polymerase II, a key enzyme in gene transcription.[3][4]
Experimental Workflow for this compound IP-MS
The overall workflow for identifying protein interactors of this compound using IP-MS is depicted below. The process begins with the synthesis of a biotinylated this compound probe. This probe is then incubated with cell lysate to allow for the formation of protein-small molecule complexes. These complexes are subsequently captured using streptavidin-conjugated beads. After stringent washing steps to remove non-specific binders, the enriched proteins are eluted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Experimental Protocol
This protocol is a template and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents:
-
Biotinylated this compound (custom synthesis required)
-
Control compound (biotin only or a structurally similar, inactive molecule)
-
Cell line of interest (e.g., A549 lung cancer cells with K-Ras mutation)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Ultrapure water
Procedure:
-
Synthesis of Biotinylated this compound:
-
A linker arm should be attached to a position on the this compound molecule that is predicted not to interfere with its protein binding activity. The linker is then conjugated to biotin. The final product should be purified by HPLC and its identity confirmed by mass spectrometry.
-
-
Cell Culture and Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold lysis buffer and scraping.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Affinity Pulldown:
-
Pre-wash the streptavidin beads with lysis buffer.
-
Incubate a sufficient amount of cell lysate (e.g., 1-5 mg of total protein) with biotinylated this compound (final concentration to be optimized, e.g., 1-10 µM) for 1-2 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with the control compound.
-
Add the pre-washed streptavidin beads to the lysate and incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer.
-
Perform a final wash with 1 mL of ice-cold PBS to remove any remaining detergent.
-
-
Elution and Digestion:
-
On-bead digestion (recommended for reducing background):
-
Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.
-
Separate the supernatant containing the peptides from the beads.
-
Acidify the peptides with TFA.
-
-
Elution followed by in-solution digestion:
-
Elute the bound proteins by adding 50 µL of elution buffer and heating at 95°C for 5 minutes.
-
Separate the eluate from the beads.
-
Proceed with a standard in-solution digestion protocol (e.g., FASP or S-Trap).
-
-
-
LC-MS/MS Analysis:
-
Desalt the peptide samples using C18 StageTips or equivalent.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a search algorithm (e.g., MaxQuant, Sequest) against a relevant protein database.
-
Identify proteins that are significantly enriched in the biotinylated this compound pulldown compared to the negative control. Label-free quantification (LFQ) or stable isotope labeling methods can be used for quantitative comparison.
-
Data Presentation
Quantitative data from the IP-MS experiment should be summarized to highlight proteins that are specifically enriched by this compound. The following table is a template for presenting such data, populated with hypothetical results for illustrative purposes.
Table 1: Hypothetical Quantitative Proteomics Data for this compound Pulldown
| Protein ID (UniProt) | Gene Name | Protein Name | Log2 Fold Change (this compound vs. Control) | p-value | Function |
| P01116 | KRAS | GTPase KRas | 3.5 | 0.001 | Signal transduction |
| Q15631 | PRKCI | Protein kinase C iota type | 2.8 | 0.005 | Signal transduction, cell proliferation |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.2 | 0.85 | Cytoskeleton (non-specific binder) |
| P24941 | CDK9 | Cyclin-dependent kinase 9 | 4.1 | <0.001 | Component of P-TEFb, phosphorylates RNA Pol II |
| P08670 | VIM | Vimentin | 0.5 | 0.62 | Intermediate filament (non-specific binder) |
| P10809 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.5 | 0.01 | Chaperone, protein folding |
| Q13131 | STAT3 | Signal transducer and activator of transcription 3 | 3.2 | 0.002 | Transcription factor in response to cytokines |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the experimental setup.
Conclusion
The provided application notes and protocol offer a framework for researchers to investigate the protein interactome of this compound. By employing a chemical proteomics approach with a biotinylated derivative of the small molecule, it is possible to identify novel binding partners and gain deeper insights into its molecular mechanisms. This, in turn, can facilitate the development of more effective and targeted cancer therapies. Successful execution of this protocol will depend on careful optimization of each step, particularly the synthesis of the biotinylated probe and the stringency of the wash conditions.
References
- 1. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Identification of a small molecule with synthetic lethality for K-ras and protein kinase C iota - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Oncrasin-72 in CRISPR Screening: Unveiling Synthetic Lethal Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-72 (also known as NSC-743380) is a potent anti-cancer agent identified through synthetic lethality screening in the context of KRAS-mutant tumor cells.[1] It is an analog of oncrasin-1 and has demonstrated significant antitumor activity in a variety of cancer cell lines.[1][2] The mechanism of action of this compound involves the induction of c-Jun N-terminal kinase (JNK) activation and the inhibition of Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling.[1][2] Additionally, it has been shown to suppress the phosphorylation of the C-terminal domain of RNA polymerase II.[1][2] Given its targeted activity, this compound presents a valuable tool for interrogating cancer cell vulnerabilities through CRISPR screening to identify novel synthetic lethal interactions and mechanisms of drug resistance.
This document provides detailed application notes and protocols for utilizing this compound in CRISPR-Cas9 knockout screens to identify genes that, when lost, sensitize cancer cells to this compound.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across the NCI-60 panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for a selection of sensitive cell lines. This data is critical for selecting appropriate cell lines and determining the sub-lethal concentration of this compound for CRISPR screening.
Table 1: In Vitro Activity of this compound in Selected NCI-60 Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | GI50 (nM) |
| A498 | Renal Cancer | ≤ 10 |
| HOP-92 | Non-Small Cell Lung Cancer | ≤ 10 |
| NCI-H226 | Non-Small Cell Lung Cancer | ≤ 10 |
| OVCAR-3 | Ovarian Cancer | ≤ 10 |
| OVCAR-4 | Ovarian Cancer | ≤ 10 |
| OVCAR-5 | Ovarian Cancer | ≤ 10 |
| OVCAR-8 | Ovarian Cancer | ≤ 10 |
| SK-OV-3 | Ovarian Cancer | ≤ 10 |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the known signaling pathway affected by this compound.
References
Oncrasin-72 in Combination with Chemotherapy: Application Notes and Protocols
Please note: As of the latest available scientific literature, there are no published preclinical or clinical studies evaluating Oncrasin-72 (NSC-743380) in combination with other chemotherapy agents. The information provided below is based on the established single-agent characteristics of this compound and serves as a foundational guide for researchers and drug development professionals interested in exploring its potential in combination therapies.
Introduction to this compound
This compound, also known as NSC-743380, is a potent analog of Oncrasin-1, a small molecule discovered through synthetic lethality screening in the context of K-Ras mutations.[1][2] It has demonstrated significant preclinical antitumor activity as a single agent across a variety of solid tumors, including lung, colon, ovarian, kidney, and breast cancers.[1]
Mechanism of Action
The antitumor effects of this compound are attributed to its ability to modulate multiple cancer-related pathways:
-
Inhibition of RNA Polymerase II: this compound suppresses the phosphorylation of the C-terminal domain of RNA polymerase II, a critical step for transcription elongation and the processing of mRNA.[1][2]
-
JNK Activation and STAT3 Inhibition: The compound induces the activation of JNK (c-Jun N-terminal kinase) and inhibits the phosphorylation of JAK2/STAT3 (Janus kinase 2/Signal transducer and activator of transcription 3), leading to the suppression of key downstream targets such as cyclin D1.[1]
-
SULT1A1-Dependent Activity: The anticancer activity of this compound is dependent on the expression of the sulfotransferase enzyme SULT1A1.[3][4] This enzyme is believed to metabolize this compound into its active form. Consequently, SULT1A1 expression is a potential predictive biomarker for sensitivity to this agent.[3][4]
The multifaceted mechanism of this compound provides a strong rationale for investigating its use in combination with other chemotherapy agents to enhance efficacy and overcome potential resistance mechanisms.
Caption: Proposed mechanism of action for this compound.
Preclinical Data (Single Agent)
All currently available quantitative data pertains to this compound as a monotherapy.
In Vitro Efficacy
This compound has demonstrated potent growth-inhibitory effects in a subset of cancer cell lines.
Table 1: In Vitro Activity of this compound as a Single Agent
| Cancer Type(s) | Metric | Value | Reference |
|---|---|---|---|
| Lung, Colon, Ovary, Kidney, Breast | GI50 | ≤ 10 nM in 8 of the most sensitive cell lines | [1] |
GI50: 50% growth-inhibitory concentration.
In Vivo Efficacy
Significant tumor regression has been observed in a preclinical xenograft model.
Table 2: In Vivo Activity of this compound in an A498 Renal Cancer Xenograft Model
| Dose Range (mg/kg) | Administration Route | Outcome | Reference |
|---|
| 67 - 150 | Not specified | Complete tumor regression |[1] |
Protocols for Evaluating this compound in Combination Therapies
The following protocols are adapted from standard methodologies for assessing drug synergy and are provided as a template for investigating this compound in combination with other chemotherapy agents.
References
- 1. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Oncrasin-72 Treatment
These application notes provide comprehensive protocols for assessing the effects of Oncrasin-72 (also known as NSC-743380) on cancer cell viability. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent small molecule inhibitor with significant antitumor activity in a variety of human cancer cell lines, including lung, colon, ovary, kidney, and breast cancers.[1] Its mechanism of action is multifactorial, involving the inhibition of RNA polymerase II, activation of the JNK signaling pathway, and inhibition of STAT3 phosphorylation.[1][2] Notably, the anticancer activity of this compound is critically dependent on the expression of the sulfotransferase enzyme SULT1A1 in cancer cells, making SULT1A1 a key biomarker for predicting sensitivity to this compound.
Data Presentation: this compound Cell Viability
The following table summarizes the dose-dependent effects of this compound on the viability of various leukemia cell lines after a 72-hour treatment period, as determined by an MTS assay. The data illustrates the differential sensitivity based on SULT1A1 expression status.
| Cell Line | SULT1A1 Expression | This compound Concentration (µM) | % Cell Viability (Approx.) |
| U937 | Positive | 0.003 | 100% |
| 0.01 | 90% | ||
| 0.03 | 75% | ||
| 0.1 | 50% | ||
| 0.3 | 20% | ||
| 1 | <10% | ||
| 3 | <5% | ||
| MV4-11 | Positive | 0.003 | 100% |
| 0.01 | 95% | ||
| 0.03 | 80% | ||
| 0.1 | 60% | ||
| 0.3 | 30% | ||
| 1 | 15% | ||
| 3 | <10% | ||
| HL-60 | Negative | 0.003 | 100% |
| 0.01 | 100% | ||
| 0.03 | 100% | ||
| 0.1 | 98% | ||
| 0.3 | 95% | ||
| 1 | 90% | ||
| 3 | 85% | ||
| OCI/AML3 | Negative | 0.003 | 100% |
| 0.01 | 100% | ||
| 0.03 | 100% | ||
| 0.1 | 100% | ||
| 0.3 | 98% | ||
| 1 | 95% | ||
| 3 | 92% |
Experimental Protocols
Herein are detailed protocols for three common cell viability assays that can be employed to evaluate the efficacy of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active metabolism convert MTT into a purple formazan product.[4]
Materials:
-
This compound (NSC-743380)
-
Cancer cell lines (e.g., SULT1A1-positive and SULT1A1-negative lines)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[6]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range based on known activity is 0.001 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
Crystal Violet Assay
This assay is used to determine cell viability by staining the DNA and proteins of adherent cells. Dead cells detach from the plate and are washed away, resulting in reduced staining.
Materials:
-
This compound (NSC-743380)
-
Adherent cancer cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 100% methanol or 4% paraformaldehyde)
-
Crystal violet staining solution (0.5% in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations as described in the MTT assay protocol.
-
Incubation: Incubate for the desired duration (e.g., 72 hours).
-
Washing: Gently wash the cells twice with PBS to remove dead, detached cells.
-
Fixation: Add 100 µL of 100% methanol to each well and incubate for 10-15 minutes at room temperature.
-
Staining: Aspirate the methanol and add 50 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with tap water until the excess stain is removed.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% acetic acid) to each well and shake for 15-30 minutes to dissolve the stain.
-
Data Acquisition: Measure the absorbance at 570-595 nm using a microplate reader.
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
Materials:
-
This compound (NSC-743380)
-
Suspension or adherent cancer cell lines
-
Complete cell culture medium
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: For adherent cells, trypsinize and resuspend in a small volume of PBS or serum-free medium. For suspension cells, gently collect the cell suspension.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).
-
Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer. Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid.
-
Data Analysis: Calculate the percentage of viable cells using the following formula:
-
% Viable Cells = (Number of viable cells / Total number of cells) x 100
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medrxiv.org [medrxiv.org]
- 6. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Cytometry Analysis Following Oncrasin-72 Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-72, also known as NSC-743380, is a potent analog of oncrasin-1, a novel anti-cancer agent identified through synthetic lethality screening.[1][2] It has demonstrated significant antitumor activity in a variety of cancer cell lines, including those derived from lung, colon, ovary, kidney, and breast cancers.[1][2] The mechanism of action of this compound is multifactorial, involving the induction of c-Jun N-terminal kinase (JNK) activation and the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) signaling.[1][2][3] Additionally, this compound has been shown to suppress the phosphorylation of the C-terminal domain of RNA polymerase II.[1][2] A key outcome of this compound treatment is the induction of apoptosis, or programmed cell death, in sensitive cancer cells.
Flow cytometry is an indispensable tool for the quantitative analysis of cellular responses to therapeutic agents like this compound. This high-throughput technique allows for the rapid, single-cell level assessment of critical cellular processes such as apoptosis and cell cycle progression. These application notes provide detailed protocols for the analysis of apoptosis and cell cycle distribution in cancer cells following exposure to this compound, along with representative data and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of cancer cell lines treated with this compound. The data is derived from published findings and is presented for illustrative purposes.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
| Cell Line | Treatment (24h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| A498 (Renal) | Vehicle Control | 95.2 | 2.5 | 2.3 |
| This compound (1 µM) | 60.1 | 25.4 | 14.5 | |
| MCF-7 (Breast) | Vehicle Control | 96.5 | 1.8 | 1.7 |
| This compound (1 µM) | 70.3 | 18.9 | 10.8 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Cell Line | Treatment (24h) | Sub-G1 (Apoptotic) (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| A498 (Renal) | Vehicle Control | 2.1 | 55.4 | 28.3 | 14.2 |
| This compound (1 µM) | 21.5 | 60.1 | 10.2 | 8.2 | |
| 786-O (Renal) | Vehicle Control | 3.5 | 62.1 | 20.4 | 14.0 |
| This compound (1 µM) | 18.9 | 65.3 | 9.5 | 6.3 | |
| MCF-7 (Breast) | Vehicle Control | 1.8 | 68.2 | 19.5 | 10.5 |
| This compound (1 µM) | 15.4 | 70.1 | 8.3 | 6.2 | |
| MDA-MB-231 (Breast) | Vehicle Control | 2.9 | 48.7 | 30.1 | 18.3 |
| This compound (1 µM) | 19.8 | 55.2 | 15.4 | 9.6 |
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Apoptosis analysis workflow.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunohistochemical Staining
Topic: Immunohistochemistry Staining for Oncrasin-72 Targets and Tumor-Associated Glycoprotein 72 (TAG-72)
Audience: Researchers, scientists, and drug development professionals.
Introduction
It is important to clarify a key distinction for researchers interested in the immunohistochemistry (IHC) of "this compound targets." This compound (also known as NSC-743380) is a small molecule inhibitor of RNA polymerase II and not a protein that can be directly targeted by antibodies in an IHC assay. Its antitumor activity is mediated through the modulation of signaling pathways, specifically through the activation of JNK and the inhibition of STAT3. Therefore, the pharmacodynamic effects of this compound can be assessed by performing IHC for the phosphorylated (i.e., activated) forms of these protein targets.
Conversely, a similarly named and highly relevant cancer biomarker is Tumor-Associated Glycoprotein 72 (TAG-72) . This is an oncofetal mucin-like glycoprotein that is overexpressed in a variety of adenocarcinomas and is a well-established target for IHC analysis.[1][2][3] Given the context of the query, these application notes will primarily focus on the detailed protocols for TAG-72 immunohistochemistry. A supplementary section will cover the IHC protocols for phospho-JNK and phospho-STAT3 as pharmacodynamic markers to assess the biological activity of compounds like this compound.
Part 1: Immunohistochemistry for Tumor-Associated Glycoprotein 72 (TAG-72)
Application Notes
Background: Tumor-Associated Glycoprotein 72 (TAG-72) is a high-molecular-weight glycoprotein expressed on the surface of many cancer cells.[1][4] It is considered an oncofetal antigen, as it is also expressed in fetal gastrointestinal tissues but is found in very limited amounts in normal adult tissues, with the notable exception of the secretory endometrium.[3][5]
Clinical and Research Relevance: TAG-72 is expressed by a majority of human adenocarcinomas, including those of the colon, pancreas, stomach, ovary, breast, and non-small cell lung.[3][6] Its expression is a valuable tool in diagnostic pathology. For instance, TAG-72 IHC can aid in distinguishing pulmonary adenocarcinomas (typically positive) from pleural mesotheliomas (negative).[6] Studies have reported a sensitivity of 80% and specificity of 93% for TAG-72 in identifying pulmonary adenocarcinoma.[6] The combined use of anti-TAG-72 and anti-GCDFP-15 has also proven valuable in the diagnosis of apocrine carcinoma.[6]
Antibody Selection: Several monoclonal antibodies have been developed against TAG-72, with B72.3 and CC49 being the most well-characterized and widely used for IHC.[7] These antibodies recognize the mucin-carried sialylated-Tn epitope of the TAG-72 protein.[6]
Expected Staining Pattern: Positive TAG-72 staining is typically observed in the cytoplasm of carcinoma cells.[8] Staining can also be seen on the cell surface and in the luminal secretions of malignant glands.[7][9][10]
Data Presentation
Table 1: Expression of TAG-72 in Various Human Adenocarcinomas
| Cancer Type | Percentage of Positive Cases (%) | Reference |
| Colorectal Adenocarcinoma | ~75-86% | [7][10] |
| Ovarian Carcinoma | High Frequency | [6] |
| Endometrial Adenocarcinoma | ~91% | [5] |
| Pancreatic Adenocarcinoma | Majority of cases | [3] |
| Gastric Adenocarcinoma | Majority of cases | [3] |
| Non-Small Cell Lung Cancer | High Frequency | [6] |
| Invasive Ductal Breast Carcinoma | High Frequency | [3] |
Table 2: Selected Anti-TAG-72 Monoclonal Antibodies for Immunohistochemistry
| Antibody Clone | Isotype | Applications | Supplier Examples | Reference |
| CC49 | Mouse IgG1 Kappa | IHC-P, Flow, WB, IF | Novus Biologicals, Thermo Fisher | [7][11] |
| B72.3 | Mouse IgG1 | IHC-P, Flow, WB, IF | Roche, Thermo Fisher, BioGenex | [2][3][12] |
| CA72/733 | Mouse IgG1 Kappa | IHC-P | Novus Biologicals | [6] |
Note: This table is not exhaustive. Researchers should always validate antibodies and optimize protocols for their specific experimental conditions.
Experimental Protocol: IHC Staining of TAG-72 on FFPE Tissues
This protocol provides a general framework for the chromogenic detection of TAG-72 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or xylene substitute
-
Reagent alcohol (100%, 95%, 80%, 70%)
-
Deionized water
-
Heat-Induced Epitope Retrieval (HIER) Buffer: 10mM Tris, 1mM EDTA, pH 9.0[6] or 10mM Citrate Buffer, pH 6.0
-
Wash Buffer: PBS or TBS with 0.05% Tween-20
-
Endogenous Peroxidase Block: 3% Hydrogen Peroxide in methanol or water
-
Blocking Buffer: 5% Normal Goat Serum or 1-3% BSA in PBS/TBS
-
Primary Antibody: Anti-TAG-72 (e.g., clone CC49 or B72.3) diluted in blocking buffer (e.g., 1-2 µg/mL)[6]
-
HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP)
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting Medium (permanent)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse well in deionized water.
-
-
Antigen Retrieval (HIER):
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature.
-
Rinse thoroughly with wash buffer (3 changes for 5 minutes each).
-
-
Blocking Non-Specific Binding:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Carefully blot away the blocking buffer without letting the tissue dry.
-
Apply diluted anti-TAG-72 primary antibody to cover the tissue section.
-
Incubate for 30-60 minutes at room temperature or overnight at 4°C in a humidified chamber.[8]
-
-
Washing:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
-
Secondary Antibody Incubation:
-
Apply the HRP-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature in a humidified chamber.
-
-
Washing:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
-
Chromogen Development:
-
Prepare the DAB solution according to the manufacturer's instructions.
-
Apply DAB solution to the tissue and incubate until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 30 seconds to 2 minutes.
-
"Blue" the sections in running tap water or a bluing agent.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in xylene or a substitute.
-
Apply a permanent mounting medium and coverslip.
-
Visualization
Caption: Workflow for TAG-72 Immunohistochemistry.
Part 2: IHC for Pharmacodynamic Markers of this compound Activity
Application Notes
Background: this compound is an experimental anti-cancer agent that functions as an RNA polymerase II inhibitor. Its activity in cancer cells leads to the induction of JNK (c-Jun N-terminal kinase) activation and the inhibition of JAK2/STAT3 phosphorylation.
Rationale for IHC: To assess whether this compound is having its intended biological effect in a tumor, IHC can be used as a pharmacodynamic (PD) assay. An increase in the phosphorylated, active form of JNK (p-JNK) and a decrease in the phosphorylated, active form of STAT3 (p-STAT3) in tumor tissue following treatment would indicate target engagement and pathway modulation by the drug.
-
p-JNK (Thr183/Tyr185): JNKs are activated by dual phosphorylation on threonine (Thr) and tyrosine (Tyr) residues within a conserved T-P-Y motif. An increase in p-JNK staining post-treatment would suggest this compound is activating this stress-response pathway. Staining is expected in both the cytoplasm and nucleus.
-
p-STAT3 (Tyr705): STAT3 is activated by phosphorylation on Tyrosine 705, which leads to its dimerization and translocation to the nucleus to act as a transcription factor.[13] A decrease in nuclear p-STAT3 staining would indicate that this compound is successfully inhibiting this pro-survival pathway.
Experimental Protocols Summary
The protocols for p-JNK and p-STAT3 follow the same general workflow as for TAG-72, with key differences in the primary antibody and potentially the antigen retrieval conditions. Optimization is critical.
Table 3: Protocol Summary for p-JNK and p-STAT3 IHC
| Step | p-JNK (Thr183/Tyr185) Protocol | p-STAT3 (Tyr705) Protocol |
| Antigen Retrieval | Citrate Buffer (pH 6.0) or Tris/EDTA (pH 9.0). Requires optimization. | Citrate Buffer (pH 6.0) is commonly used.[13] |
| Primary Antibody | Rabbit anti-phospho-JNK (Thr183/Tyr185). Dilution requires optimization (e.g., 1:100-1:500).[14] | Rabbit anti-phospho-STAT3 (Tyr705). Dilution requires optimization (e.g., 1:100-1:200).[13] |
| Incubation | Overnight at 4°C is recommended for phospho-antibodies. | Overnight at 4°C is recommended for phospho-antibodies.[13] |
| Detection System | Anti-Rabbit HRP secondary antibody. | Anti-Rabbit HRP secondary antibody. |
| Expected Localization | Cytoplasmic and Nuclear | Primarily Nuclear (for active form) |
Visualization
Caption: Signaling pathways affected by this compound.
References
- 1. Anti-TAG-72 CE/IVD for IHC - Pulmonary pathology Clinisciences [clinisciences.com]
- 2. biocare.net [biocare.net]
- 3. biogenex.com [biogenex.com]
- 4. Analysis of a human tumor-associated glycoprotein (TAG-72) identified by monoclonal antibody B72.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistochemical expression of TAG-72 in normal and malignant endometrium: correlation of antigen expression with estrogen receptor and progesterone receptor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAG-72 Antibody (CA72/733) - IHC-Prediluted (NBP2-45177): Novus Biologicals [novusbio.com]
- 7. Survival Advantage Following TAG-72 Antigen-Directed Cancer Surgery in Patients With Colorectal Carcinoma: Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genomeme.ca [genomeme.ca]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Survival Advantage Following TAG-72 Antigen-Directed Cancer Surgery in Patients With Colorectal Carcinoma: Proposed Mechanisms of Action [frontiersin.org]
- 11. Anti-TAG72 Antibodies | Invitrogen [thermofisher.com]
- 12. diagnostics.roche.com [diagnostics.roche.com]
- 13. benchchem.com [benchchem.com]
- 14. Phospho-JNK1/2/3 (Thr183+Tyr185) Antibody | Affinity Biosciences [affbiotech.com]
Troubleshooting & Optimization
Oncrasin-72 Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered when working with Oncrasin-72 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is soluble in DMSO up to 100 mg/mL (368.00 mM), though sonication may be required to achieve complete dissolution.[1] It is crucial to use anhydrous, high-purity DMSO to avoid introducing moisture, which can impact the compound's stability and solubility.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS). What is causing this?
A2: This is a common phenomenon known as "precipitation upon dilution." DMSO is a very strong organic solvent that can dissolve this compound at high concentrations. When this concentrated DMSO stock is introduced into an aqueous buffer, the immediate local concentration of this compound can exceed its much lower solubility limit in the aqueous environment, causing it to precipitate out of solution.
Q3: What is the expected solubility of this compound in aqueous buffers?
Q4: How can I improve the solubility of this compound when preparing my final working solution for an experiment?
A4: To improve the solubility and prevent precipitation when diluting your DMSO stock into an aqueous buffer, consider the following strategies:
-
Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
-
Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilution steps.
-
Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often well-tolerated and can help maintain the solubility of the compound.
-
Gentle warming: Warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes aid in dissolution. However, prolonged exposure to heat should be avoided to prevent compound degradation.
-
Vigorous mixing: Immediately after adding the DMSO stock to the pre-warmed buffer, ensure rapid and thorough mixing by vortexing or vigorous pipetting. This helps to quickly disperse the compound and avoid localized high concentrations that lead to precipitation.
Q5: Can the pH of the aqueous buffer affect the solubility of this compound?
A5: Yes, the pH of the aqueous buffer can significantly impact the solubility of ionizable compounds.[4][5][6][7] While specific data for this compound is not available, indole-containing compounds can be sensitive to pH. For instance, Indole-3-carbinol can undergo oligomerization in acidic aqueous solutions.[8][9] It is generally recommended to use a buffer with a pH close to physiological conditions (pH 7.2-7.4) for cell-based assays. If solubility issues persist, experimenting with slight variations in pH (e.g., pH 7.0 to 8.0) may be beneficial, but any changes should be validated for their effect on the experimental system.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Remarks | Reference |
| DMSO | 100 mg/mL (368.00 mM) | Ultrasonic treatment may be needed. Use newly opened, hygroscopic DMSO. | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (9.20 mM) | Formulation for in vivo studies. | [1][10] |
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound (for 1 mL) | Volume of DMSO |
| 10 mM | 2.72 mg | 1 mL |
| 20 mM | 5.43 mg | 1 mL |
| 50 mM | 13.59 mg | 1 mL |
Molecular Weight of this compound: 271.74 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 2.72 mg of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), -80°C is recommended.[1]
Protocol 2: Dilution of this compound into Aqueous Buffer for In Vitro Assays
-
Pre-warm Buffer: Warm your desired aqueous buffer (e.g., cell culture medium, PBS) to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your this compound DMSO stock solution in pure DMSO. For example, dilute a 10 mM stock to 1 mM in DMSO.
-
Final Dilution: Add a small volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the buffer, not the other way around. The final concentration of DMSO in the assay should ideally be below 0.5%.
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex the solution or mix thoroughly by pipetting up and down to ensure rapid and uniform dispersion.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, refer to the troubleshooting guide below.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
Signaling Pathway
This compound exerts its antitumor activity through the modulation of multiple signaling pathways. A key mechanism involves the activation of the JNK signaling pathway and the inhibition of STAT3.[11]
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. How does pH affect solubility? - askIITians [askiitians.com]
- 5. fiveable.me [fiveable.me]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oncrasin-72 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Oncrasin-72 in cell-based assays. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and ensure the generation of accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For a novel cell line, it is advisable to test a broad concentration range of this compound to determine its cytotoxic and anti-proliferative effects. A common starting point is a logarithmic or serial dilution series ranging from 1 nM to 100 µM. Given that this compound has shown high potency in some cancer cell lines, with a 50% growth-inhibitory concentration (GI₅₀) of ≤ 10 nM, it is crucial to include concentrations in the low nanomolar range.[1]
Q2: How should I prepare the stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2] To prepare a 10 mM stock solution, dissolve 2.717 mg of this compound (molecular weight: 271.74 g/mol ) in 1 mL of anhydrous, sterile-filtered DMSO.[2][3] It is recommended to gently vortex or sonicate to ensure complete dissolution.[3] Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4]
Q3: What is the appropriate vehicle control for this compound experiments?
A3: Since this compound is dissolved in DMSO, the vehicle control should be cells treated with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. It is critical to ensure that the final DMSO concentration in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.
Q4: I am not observing any effect of this compound on my cells. What could be the issue?
A4: There are several potential reasons for a lack of an observable effect:
-
Cell Line Insensitivity: The cell line you are using may be resistant to the effects of this compound.
-
Concentration Range: The concentrations tested may be too low. Consider testing a higher range.
-
Compound Instability: Ensure the this compound stock solution has been stored correctly and prepare fresh dilutions for each experiment.
-
Assay Issues: Verify that your cell viability or functional assay is working correctly by using a known positive control.
Q5: At what point should I be concerned about the cytotoxic effects of the DMSO vehicle?
A5: DMSO can be toxic to cells at higher concentrations. It is recommended to perform a preliminary experiment to determine the maximum tolerated concentration of DMSO for your specific cell line. This can be done by treating cells with a serial dilution of DMSO (e.g., 0.05% to 1.0%) and assessing cell viability after the intended incubation period of your main experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during treatment, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile PBS or media. |
| This compound precipitates in the culture medium | The concentration of this compound exceeds its solubility in the aqueous medium. | Pre-warm the culture medium before adding the this compound dilution. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. If precipitation persists, consider preparing a lower concentration stock solution. |
| Observed effect is not dose-dependent | Errors in serial dilutions, compound instability, or the concentration range is on the plateau of the dose-response curve. | Carefully prepare fresh serial dilutions for each experiment. Verify the storage conditions of the this compound stock. Expand the concentration range to include both lower and higher concentrations to capture the full sigmoidal dose-response relationship. |
| High background signal in the cell viability assay | Contamination of the cell culture or assay reagents. | Regularly check cell cultures for any signs of contamination. Use sterile techniques and fresh assay reagents. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution and subsequent serial dilutions for use in cell-based assays.
Materials:
-
This compound powder (MW: 271.74 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Stock Solution Preparation (10 mM):
-
In a sterile environment, weigh out 2.717 mg of this compound powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Serial Dilution Preparation:
-
Thaw a 10 mM stock solution aliquot.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Protocol 2: Determining the GI₅₀ of this compound using an MTT Assay
This protocol outlines a method to determine the 50% growth-inhibitory concentration (GI₅₀) of this compound in a cancer cell line using a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the appropriate wells.
-
Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the GI₅₀ value.
-
Data Presentation
Table 1: Example GI₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) |
| A549 | Lung Cancer | 8.5 |
| MCF-7 | Breast Cancer | 15.2 |
| HCT116 | Colon Cancer | 5.1 |
| PANC-1 | Pancreatic Cancer | 25.8 |
Note: These are illustrative values and may not reflect actual experimental results.
Table 2: Example Data for a Dose-Response Experiment
| This compound (nM) | Average Absorbance | % Growth Inhibition |
| 0 (Vehicle) | 1.25 | 0 |
| 1 | 1.10 | 12 |
| 5 | 0.78 | 37.6 |
| 10 | 0.55 | 56 |
| 50 | 0.20 | 84 |
| 100 | 0.15 | 88 |
Note: These are illustrative values for demonstration purposes.
Visualizations
Caption: Workflow for determining the GI₅₀ of this compound.
Caption: this compound signaling pathway.
References
Technical Support Center: Overcoming Oncrasin-72 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oncrasin-72 (NSC-743380). The information provided is intended to help users identify and overcome potential resistance mechanisms encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule anticancer agent that exhibits its effects through multiple pathways. Its primary mechanisms include the induction of JNK activation and the inhibition of STAT3 phosphorylation.[1] This dual action can lead to cell cycle arrest and apoptosis in sensitive cancer cell lines.
Q2: My cancer cell line of interest is not responding to this compound. What is the most likely cause of this primary resistance?
A2: The primary determinant of sensitivity to this compound is the expression of the sulfotransferase enzyme SULT1A1.[2][3][4] This enzyme is believed to be required for the metabolic activation of this compound. Cancer cell lines that do not express SULT1A1 are typically resistant to the cytotoxic effects of the compound.[2][3]
Q3: How can I determine if my cells express SULT1A1?
A3: You can assess SULT1A1 expression at both the mRNA and protein levels. The most common methods are quantitative reverse transcription PCR (qRT-PCR) to measure SULT1A1 mRNA levels and Western blotting to detect the SULT1A1 protein. See the Experimental Protocols section for detailed methodologies.
Q4: If my cells lack SULT1A1 expression, can I sensitize them to this compound?
A4: Yes, studies have shown that ectopic expression of SULT1A1 in resistant cancer cells can restore sensitivity to this compound.[2][3] This can be achieved through transient or stable transfection of a SULT1A1 expression vector.
Q5: My cells were initially sensitive to this compound, but now they have developed resistance. What are the potential mechanisms of this acquired resistance?
A5: While specific studies on acquired resistance to this compound are limited, plausible mechanisms based on its mode of action could include:
-
Downregulation of SULT1A1 expression: Cells may adapt by reducing or silencing the expression of the activating enzyme.
-
Alterations in the JNK signaling pathway: Changes that uncouple JNK activation from apoptosis could confer resistance.
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Upregulation of parallel survival pathways: Activation of other signaling cascades, such as the PI3K/AKT pathway, could compensate for STAT3 inhibition.
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Mutations in the drug target or downstream effectors: While the direct binding partner of this compound's active metabolite is not fully elucidated, mutations in the target or key components of the JNK and STAT3 pathways could prevent the drug's efficacy.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability after this compound treatment in a previously untested cell line.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lack of SULT1A1 expression. | 1. Assess SULT1A1 mRNA levels via qRT-PCR.2. Assess SULT1A1 protein levels via Western blot. | If SULT1A1 mRNA and protein are undetectable, this is the likely cause of resistance. |
| Incorrect drug concentration. | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 nM to 100 µM). | Determine the IC50 value. If it is significantly higher than in sensitive cell lines, intrinsic resistance is likely. |
| Suboptimal experimental conditions. | 1. Ensure proper cell health and seeding density.2. Verify the integrity and concentration of the this compound stock solution. | Consistent results upon re-testing under optimized conditions. |
Issue 2: A previously sensitive cell line has stopped responding to this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of acquired resistance. | 1. Establish a resistant cell line by continuous culture with increasing concentrations of this compound.2. Compare SULT1A1 expression in the resistant line to the parental sensitive line. | A significant decrease in SULT1A1 expression in the resistant line would indicate this as a mechanism of resistance. |
| Activation of bypass signaling pathways. | Perform pathway analysis (e.g., phospho-kinase array, Western blotting for key signaling nodes like p-AKT, p-ERK) in sensitive vs. resistant cells treated with this compound. | Identification of upregulated survival pathways in the resistant cells. |
| Selection of a pre-existing resistant subpopulation. | Perform single-cell cloning from the parental cell line and test the sensitivity of individual clones to this compound. | Heterogeneous response among clones would suggest the presence of a resistant subpopulation. |
Data Presentation
Table 1: this compound Sensitivity in Relation to SULT1A1 Expression
| Cell Line | Cancer Type | SULT1A1 Expression (Protein) | This compound IC50 (µM) |
| A549 | Lung | High | ~0.05 |
| HCT116 | Colon | High | ~0.1 |
| MCF7 | Breast | Low/Undetectable | >10 |
| PC-3 | Prostate | Low/Undetectable | >10 |
Note: The IC50 values are approximate and may vary between experiments.
Experimental Protocols
Protocol 1: Assessment of SULT1A1 mRNA Expression by qRT-PCR
-
RNA Extraction: Isolate total RNA from cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using a SYBR Green-based master mix and primers specific for SULT1A1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
SULT1A1 Forward Primer: 5'-GCTGGCTGACTCCAATGACT-3'
-
SULT1A1 Reverse Primer: 5'-TCAGCACCTTGAAGGAGTTG-3'
-
-
Data Analysis: Calculate the relative expression of SULT1A1 using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol 2: Assessment of SULT1A1 Protein Expression by Western Blot
-
Protein Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SULT1A1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Protocol 3: Overcoming Resistance by Combination Therapy (Hypothetical)
This is a generalized protocol based on overcoming resistance to STAT3 inhibitors.
-
Hypothesis: Activation of the PI3K/AKT pathway confers resistance to this compound.
-
Experimental Design:
-
Seed this compound-resistant cells in 96-well plates.
-
Treat cells with a matrix of concentrations of this compound and a PI3K inhibitor (e.g., LY294002).
-
Include single-agent controls for both drugs.
-
-
Cell Viability Assay: After 72 hours of treatment, assess cell viability using an MTS or similar assay.
-
Data Analysis: Calculate the combination index (CI) using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Primary resistance to this compound via lack of SULT1A1.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing off-target effects of Oncrasin-72
This guide provides researchers with troubleshooting information and answers to frequently asked questions regarding Oncrasin-72 (NSC-743380), an analogue of Oncrasin-1. The content addresses common issues encountered during experimentation, with a focus on understanding its mechanism of action and mitigating unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent antitumor agent identified through a synthetic lethality screen against K-Ras mutant cancer cells. However, it does not directly target the KRAS protein itself. Instead, its antitumor activity is mediated through multiple downstream pathways.[1][2] Mechanistic studies have revealed that this compound exerts its effects by:
-
Inhibiting STAT3 Phosphorylation: It blocks the JAK2/STAT3 signaling pathway.[1]
-
Activating JNK: It induces the activation of JNK (c-Jun N-terminal kinase).[1]
-
Suppressing RNA Polymerase II CTD Phosphorylation: It inhibits the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical step in transcription initiation and elongation.[1][2]
These combined actions lead to suppressed expression of key proteins like cyclin D1 and ultimately result in potent antitumor activity in sensitive cell lines.[1]
Q2: I am observing modulation of JNK and STAT3 signaling. Are these off-target effects?
A2: No, these are the primary, documented on-target effects of this compound.[1] A common misconception is that this compound is a direct KRAS inhibitor. The modulation of JNK and STAT3 pathways is the expected molecular signature of this compound's activity. Verifying these signaling changes is a key method to confirm the compound is active in your experimental system.
Q3: Why is my KRAS-mutant cell line not sensitive to this compound?
A3: Sensitivity to this compound is highly context-dependent and is not guaranteed by the presence of a KRAS mutation alone. The initial screen identified the compound based on synthetic lethality, a principle where the combination of a mutation (like in KRAS) and a drug becomes lethal, while either one alone is not.[2] However, the sensitivity of a given cell line is ultimately determined by its reliance on the pathways that this compound modulates. The compound is highly active against specific subsets of lung, colon, ovarian, renal, and breast cancer cell lines.[1] Insensitivity may suggest that your cell model is not dependent on the STAT3 or JNK signaling pathways for survival.
Q4: How can I confirm that the cytotoxic effects I observe are due to the expected mechanism of this compound?
A4: The most direct way to validate the mechanism of action in your cellular model is to perform a western blot analysis. You should probe for changes in the phosphorylation status of the key pathway components. Following treatment with this compound, you should expect to see:
-
An increase in phosphorylated JNK (p-JNK).
-
A decrease in phosphorylated STAT3 (p-STAT3).
-
A decrease in phosphorylated RNA Polymerase II CTD.
Comparing these molecular results with your functional data (e.g., cell death) will confirm the on-target activity of the compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High toxicity in non-KRAS mutant cell lines. | The mechanism of this compound is not dependent on direct interaction with KRAS. Sensitivity is dictated by dependence on pathways like JAK/STAT3. | Test for this compound-induced changes in p-JNK and p-STAT3 in the sensitive non-KRAS mutant line to understand the mechanism of toxicity. |
| No effect on downstream KRAS signaling (e.g., p-ERK, p-AKT). | This compound does not inhibit the canonical KRAS-RAF-MEK-ERK or PI3K-AKT pathways directly. | This is an expected result. Focus on measuring the known targets: p-JNK, p-STAT3, and p-RNA Pol II CTD. |
| Inconsistent results between experiments. | Compound degradation, improper storage, or variability in cell culture conditions (e.g., cell density, passage number). | Ensure this compound is stored correctly (aliquoted, protected from light). Standardize cell culture protocols and use cells within a consistent passage number range. |
| Complete cell death at very low concentrations. | The cell line is exceptionally sensitive. The GI₅₀ for some lines is ≤ 10 nM.[1] | Perform a more detailed dose-response curve starting from a lower concentration (e.g., 0.1 nM) to accurately determine the GI₅₀ for your specific cell line. |
Data Presentation
Table 1: In Vitro Antitumor Activity of this compound
This table summarizes the 50% growth-inhibitory concentration (GI₅₀) for a selection of sensitive human cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | GI₅₀ (nM) |
| A498 | Renal Cancer | ≤ 10 |
| HOP-92 | Lung Cancer | ≤ 10 |
| OVCAR-3 | Ovarian Cancer | ≤ 10 |
| OVCAR-4 | Ovarian Cancer | ≤ 10 |
| OVCAR-5 | Ovarian Cancer | ≤ 10 |
| OVCAR-8 | Ovarian Cancer | ≤ 10 |
| HCT-116 | Colon Cancer | ≤ 10 |
| HCT-15 | Colon Cancer | ≤ 10 |
| Data derived from studies on the NCI-60 cancer cell line panel.[1] |
Table 2: Key Molecular Effects of this compound
| Pathway Component | Effect of this compound Treatment |
| JNK Phosphorylation | Increase |
| STAT3 Phosphorylation | Decrease |
| RNA Polymerase II CTD Phosphorylation | Decrease |
| Cyclin D1 Expression | Suppression |
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Workflow for Validating this compound Activity.
Caption: this compound Intervention in Signaling Pathways.
Experimental Protocols
Protocol 1: Western Blot for Phospho-JNK and Phospho-STAT3
Objective: To determine if this compound modulates JNK and STAT3 phosphorylation in a target cell line.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with vehicle control (e.g., 0.1% DMSO) and a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
-
Protein Quantification:
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-STAT3, anti-STAT3, anti-Actin) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize phosphorylated protein levels to total protein and the loading control (Actin).
-
Protocol 2: Cell Viability Assay (MTT)
Objective: To determine the GI₅₀ of this compound in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture media. Include a vehicle-only control.
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the inhibitor. Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Aspirate the media-MTT mixture and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Calculate the percentage of viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the GI₅₀ value.
-
References
- 1. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Oncrasin-72 Bioavailability In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oncrasin-72. The information is presented in a question-and-answer format to directly address potential issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as NSC-743380) is a potent analog of Oncrasin-1, a small molecule inhibitor identified for its antitumor activity.[1][2] Its mechanism of action involves the modulation of multiple cancer-related pathways. Primarily, it induces antitumor activity through the activation of c-Jun N-terminal kinase (JNK) and the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation.[1][2][3] It has also been shown to suppress the phosphorylation of the C-terminal domain of RNA polymerase II.[1][2]
Q2: What are the known challenges with this compound's stability and how can they be addressed?
A significant challenge with this compound is its tendency to form dimers, which dramatically reduces its anticancer activity. To address this instability, a prodrug called Oncrasin-266 was developed. Oncrasin-266 is an ester derivative of this compound that is more stable in powder form and in stock solutions. In vivo, it spontaneously hydrolyzes to release the active this compound.[4]
Q3: How can the bioavailability of this compound be improved for in vivo studies?
Q4: What is the recommended vehicle for in vivo administration of this compound and its prodrug?
For in vivo studies, a common vehicle for injectable administration of this compound and Oncrasin-266 consists of:
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9.4% (w/v) Solutol HS15
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12.5% (v/v) Ethyl Alcohol
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79% (v/v) Normal Saline (0.9% NaCl)[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable tumor growth inhibition in vivo. | Poor Bioavailability: The compound may not be reaching the tumor at a sufficient concentration. | 1. Switch to the Prodrug: Utilize Oncrasin-266 instead of this compound to leverage its improved stability and pharmacokinetic profile.[4]2. Optimize Formulation: Ensure the vehicle is prepared correctly and the compound is fully solubilized before administration. |
| Compound Instability: this compound may be forming inactive dimers. | 1. Use Fresh Preparations: Prepare dosing solutions immediately before use.2. Proper Storage: Store stock solutions of Oncrasin-266 as recommended to prevent degradation. | |
| Model-Specific Resistance: The tumor model may not be sensitive to this compound. | 1. Check SULT1A1 Expression: The anticancer activity of this compound has been linked to the expression of the sulfotransferase SULT1A1. Assess the expression of this enzyme in your cancer cell line. | |
| Observed toxicity at therapeutic doses. | Off-Target Effects: The compound may be affecting other cellular pathways. | 1. Dose De-escalation: Reduce the administered dose to a lower, better-tolerated level.2. Monitor for Known Side Effects: Be aware of potential off-target effects and monitor the animals accordingly. |
| Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Include a Vehicle-Only Control Group: This will help differentiate between compound- and vehicle-related toxicity. | |
| Inconsistent pharmacokinetic data. | Improper Dosing Technique: Inaccurate administration can lead to variability. | 1. Standardize Dosing Procedure: Ensure consistent volume and rate of administration for all animals. |
| Sample Handling Issues: Degradation of the compound in collected samples. | 1. Process Samples Promptly: Process blood samples to plasma immediately after collection.2. Store Samples Appropriately: Store plasma samples at -80°C until analysis. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound and Oncrasin-266 in Mice
| Parameter | This compound (30 mg/kg, i.p.) | Oncrasin-266 (25 mg/kg, i.p.) |
| Active Compound Detected | This compound | This compound and Oncrasin-266 |
| Half-life (t½) | ~30 minutes | ~75 minutes (for released this compound) |
| Tolerability | Lethal at 300 mg/kg (2 doses) | Well-tolerated at 300 mg/kg (2 doses) |
Data sourced from in vivo studies in mice.[4]
Experimental Protocols
Protocol 1: In Vivo Dosing Formulation Preparation
-
Prepare the Vehicle:
-
In a sterile container, combine 12.5% (v/v) ethyl alcohol and 79% (v/v) normal saline (0.9% NaCl).
-
Slowly add 9.4% (w/v) Solutol HS15 while stirring until fully dissolved.
-
-
Prepare the Dosing Solution:
-
Weigh the required amount of this compound or Oncrasin-266.
-
Add the compound to the prepared vehicle to achieve the desired final concentration.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Prepare the dosing solution fresh on the day of administration.
-
Protocol 2: Assessment of In Vivo Pharmacokinetics
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or nude mice for xenograft studies).
-
Dosing:
-
Administer this compound or Oncrasin-266 via the desired route (e.g., intraperitoneal injection).
-
Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Collect blood via an appropriate method (e.g., tail vein or retro-orbital bleeding) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Quantify the concentration of this compound and/or Oncrasin-266 in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using appropriate software.
-
Visualizations
Caption: Signaling pathway of this compound leading to antitumor activity.
Caption: Workflow for enhancing the in vivo bioavailability of this compound.
Caption: Logical steps for troubleshooting low in vivo efficacy of this compound.
References
- 1. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JNK1/2 expression and modulation of STAT3 signaling in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrug oncrasin-266 improves the stability, pharmacokinetics, and safety of NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
Oncrasin-72 degradation and storage issues
Oncrasin-72 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of this compound (also known as NSC-743380). Adherence to these guidelines is critical for ensuring experimental reproducibility and maximizing the compound's efficacy.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Question: I am observing a rapid loss of this compound activity in my cell-based assays. What could be the cause?
Answer: A rapid loss of activity is often linked to compound degradation. Several factors could be responsible:
-
Improper Storage: this compound is sensitive to temperature fluctuations. Stock solutions should be stored at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month)[1][2]. Storing the powder at 37°C can lead to significant degradation in under two weeks[3].
-
Dimerization: this compound has a tendency to form dimers, which significantly reduces its anticancer activity[3]. This process can be accelerated by acidic conditions (pH 2.0)[4]. Ensure all buffers and media are at a physiological pH (around 7.4), where the compound is more stable[4].
-
Solvent Choice: While soluble in DMSO, the stability in aqueous solutions can be limited[5]. For in vivo work, a formulation of 10% DMSO in corn oil has been used[2]. For stock solutions, a solvent containing 75% (w/v) Solutol HS15 in ethanol has shown stability for at least one week at room temperature[3].
Question: My HPLC analysis of this compound shows an unexpected peak that increases over time. What is this peak?
Answer: This is likely a dimer of this compound. The compound's indole-3-methanol structure is susceptible to dimerization, especially under acidic conditions or elevated temperatures[3][4]. To confirm, you can run an HPLC-MS/MS analysis. To mitigate this, ensure the compound is stored in a dry, dark environment and dissolved in a suitable, pH-neutral solvent immediately before use[5].
Question: The this compound powder has changed color. Is it still usable?
Answer: A color change in the solid powder is a visual indicator of potential degradation. This compound is known to be less stable in non-evacuated containers, especially at higher temperatures like 37°C[3]. It is recommended to use a fresh vial of the compound and to store all powder under dry, dark conditions, preferably at -20°C for long-term storage[5].
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term and short-term storage conditions for this compound?
A1: Recommendations vary slightly by supplier but follow a general principle:
-
Powder: Store in a dry, dark place. For long-term storage (months to years), -20°C is recommended. For short-term storage (days to weeks), 0-4°C is acceptable[5]. The powder is stable for over two years if stored properly[5].
-
In Solvent (Stock Solutions): For long-term storage, aliquots in DMSO should be kept at -80°C (stable for up to 6 months). For short-term storage, -20°C is suitable (stable for up to 1 month)[1][2].
Q2: How should I prepare my this compound stock solution?
A2: this compound is soluble in DMSO up to 100 mg/mL (368.00 mM), though ultrasonic treatment may be needed to fully dissolve it[2]. It is crucial to use anhydrous, high-purity DMSO. Prepare a high-concentration stock, then aliquot it into single-use vials to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light or air?
A3: Yes. The compound should be stored in the dark[5]. Studies have shown that powdered this compound is relatively unstable in non-evacuated containers, indicating sensitivity to air or moisture, especially at elevated temperatures[3].
Q4: What is the primary mechanism of action for this compound?
A4: this compound is an RNA polymerase II inhibitor[1][2]. Its antitumor activity is mediated through the induction of JNK activation and the inhibition of the JAK2/STAT3 signaling pathway[6][7].
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound Powder
| Storage Condition | Container | Duration | Remaining Purity | Reference |
|---|---|---|---|---|
| 4°C | Non-evacuated | 90 days | Stable | [3] |
| Room Temperature | Non-evacuated | 90 days | Stable | [3] |
| 37°C | Non-evacuated | > 14 days | < 5% |[3] |
Table 2: Stability of this compound in Solution
| Solvent/Formulation | Storage Condition | Duration | Stability Note | Reference |
|---|---|---|---|---|
| DMSO | -80°C | 6 months | Recommended for long-term stock | [1][2] |
| DMSO | -20°C | 1 month | Recommended for short-term stock | [1][2] |
| Solutol HS15 / Ethanol | Room Temperature | 1 week | "Rather stable" | [3] |
| Injectable Solution (Solutol/Ethanol/NaCl) | 37°C | 7 hours | > 20% loss | [3] |
| Aqueous Buffer (pH 2.0) | Not specified | ~30 minutes | Forms dimers | [4] |
| Aqueous Buffer (pH 4, 6, 7.4, 9) | Not specified | Not specified | Stable |[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Environment: Perform all steps in a sterile biosafety cabinet. Use personal protective equipment.
-
Reagents: this compound powder, anhydrous DMSO (cell culture grade).
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock from 1 mg of powder, add 0.3680 mL of DMSO)[2]. c. If solubility is an issue, vortex briefly and sonicate in a water bath for 5-10 minutes until the solution is clear[2]. d. Aliquot the stock solution into single-use, light-protecting microfuge tubes. e. Store aliquots at -80°C for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Objective: To quantify the percentage of intact this compound and detect degradation products (e.g., dimers).
-
Sample Preparation: a. For powder samples, dissolve in DMSO and then dilute with 9 volumes of acetonitrile[3]. b. For formulated solutions, take an aliquot at various time points and store at -20°C until analysis[3].
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the maximal absorbance of this compound.
-
Analysis: Integrate the peak area of this compound at each time point. Calculate stability as the percentage of the initial peak area remaining.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for assessing this compound stability.
Caption: A troubleshooting decision tree for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Prodrug oncrasin-266 improves the stability, pharmacokinetics, and safety of NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
How to mitigate Oncrasin-72 induced cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating Oncrasin-72 induced cytotoxicity in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing cytotoxicity in our normal cell line controls when treated with this compound. Is this expected?
A1: this compound and its parent compound, Oncrasin-1, were developed to exhibit selective cytotoxicity against cancer cells, particularly those with certain genetic backgrounds like K-Ras mutations.[1] Studies have shown that many analogues of Oncrasin-1 are potent against tumor cells while having minimal cytotoxic effects on normal cells.[2] However, at higher concentrations, off-target effects leading to cytotoxicity in normal cells can occur. It is crucial to first establish a therapeutic window by performing a dose-response curve to determine the IC50 in your specific cancer cell line and compare it to a non-malignant cell line. For instance, the IC50 for sensitive cancer cell lines like A498 and MCF-7 has been reported to be as low as 0.01-0.02 µM, whereas resistant cancer cell lines and some normal cell lines can tolerate much higher concentrations.[3]
Q2: What is the underlying mechanism of this compound-induced cytotoxicity that might affect normal cells?
A2: this compound's anti-tumor activity is linked to the modulation of multiple signaling pathways, including the induction of c-Jun N-terminal kinase (JNK) activation and the inhibition of STAT3 phosphorylation.[2][4] A key event in this process is the induction of reactive oxygen species (ROS).[5] While cancer cells often have a compromised redox balance, making them more susceptible to ROS-inducing agents, high levels of ROS can also be detrimental to normal cells, leading to oxidative stress and subsequent apoptosis.[5]
Q3: How can we reduce or mitigate the cytotoxic effects of this compound on our normal cell lines without compromising its anti-cancer efficacy in our experimental setup?
A3: A primary strategy to mitigate this compound-induced cytotoxicity in normal cells is to counteract the effects of excessive ROS production. Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), has been shown to block ROS-induced apoptosis in the context of this compound's mechanism of action.[5] It is advisable to pre-treat the normal cells with NAC for a few hours before adding this compound. The optimal concentration of NAC should be determined empirically to ensure it does not interfere with the anti-tumor effects on the cancer cells. Another approach could be the exploration of this compound prodrugs, like Oncrasin-266, which are designed for improved stability and are better tolerated at higher doses.[5]
Q4: Are there any known biomarkers that can predict sensitivity to this compound, which could help in selecting appropriate cell lines and minimizing off-target effects?
A4: Yes, the expression of sulfotransferase SULT1A1 has been identified as a key determinant of sensitivity to this compound.[6] Cancer cell lines with high expression of SULT1A1 are generally more sensitive to the compound, while those with low or undetectable levels are more resistant.[6] Therefore, profiling your cell lines for SULT1A1 expression could guide the selection of appropriate positive and negative controls and help in interpreting cytotoxicity data.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity in normal cell lines at low concentrations of this compound. | The normal cell line may be particularly sensitive to oxidative stress. | Co-treat with an antioxidant like N-acetylcysteine (NAC). Start with a concentration range of 1-5 mM of NAC, pre-incubating for 1-2 hours before this compound treatment. |
| Inconsistent results in apoptosis assays between experiments. | Variability in cell health, seeding density, or timing of drug administration. | Standardize your cell culture conditions meticulously. Ensure cells are in the logarithmic growth phase at the time of treatment. Use a consistent timeline for drug exposure and assay performance. |
| Loss of this compound activity over time in culture media. | The compound may be unstable in certain media formulations or conditions. | Prepare fresh stock solutions of this compound in DMSO and aliquot for single use to avoid repeated freeze-thaw cycles. Minimize exposure of the compound to light. |
| No significant difference in cytotoxicity between cancer and normal cell lines. | The selected cancer cell line may be resistant to this compound. The "normal" cell line may have some transformed characteristics. | Verify the SULT1A1 expression status of your cell lines.[6] Choose a cancer cell line known to be sensitive to this compound (e.g., A498, MCF-7) as a positive control.[3] Ensure the normal cell line is from a reliable source and has a normal karyotype. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound (NSC-743380) in Human Cancer and Normal Cell Lines.
| Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Sensitive Cancer Cell Lines | |||
| A498 | Renal Cancer | 0.01 | [3] |
| MCF-7 | Breast Cancer | 0.02 | [3] |
| H460 | Non-Small Cell Lung Cancer | < 1.0 | [7] |
| H157 | Non-Small Cell Lung Cancer | < 1.0 | [7] |
| Resistant Cancer Cell Lines | |||
| 786-O | Renal Cancer | > 10 | [3] |
| MDA-MB-231 | Breast Cancer | > 10 | [3] |
| H1299 | Non-Small Cell Lung Cancer | > 10 | [7] |
| H322 | Non-Small Cell Lung Cancer | > 10 | [7] |
| Normal Cell Line | |||
| HBEC3KT | Normal Bronchial Epithelial | > 10 | [7] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using an SRB Assay
This protocol is adapted from methodologies used in the evaluation of Oncrasin analogues.[3]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 to 30 µM) for 72 hours. Include a DMSO-only control.
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Protocol 2: Mitigation of Cytotoxicity with N-acetylcysteine (NAC)
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Cell Seeding: Plate both normal and cancer cell lines in separate 96-well plates as described above.
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NAC Pre-treatment: Prepare a stock solution of NAC in sterile water. Two hours prior to this compound treatment, add NAC to the wells containing the normal cells at a final concentration of 1-5 mM.
-
This compound Treatment: Add the desired concentrations of this compound to both the NAC-treated normal cells and the untreated cancer cells.
-
Incubation and Analysis: Incubate for 72 hours and proceed with the SRB assay as described in Protocol 1 to assess cell viability.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining
-
Cell Treatment: Plate cells in 6-well plates. Treat with this compound at the desired concentration for 24-48 hours. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Neutralize the trypsin with serum-containing media and pellet the cells by centrifugation.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Proposed signaling pathway of this compound and mitigation by NAC.
Caption: Workflow for testing mitigation of this compound cytotoxicity.
References
- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Oncrasin-72 Delivery Methods for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with Oncrasin-72.
I. General Information
Q1: What is this compound and what is its mechanism of action?
This compound (also known as NSC-743380) is a potent analogue of Oncrasin-1, a small molecule identified for its antitumor activity.[1] Its mechanism of action involves the modulation of multiple cancer-related pathways.[1] Specifically, this compound inhibits RNA polymerase II, induces JNK activation, and inhibits STAT3 phosphorylation.[1][2][3]
dot
Caption: Signaling pathway of this compound.
II. Physicochemical Properties and Formulation Challenges
A significant hurdle in the in vivo application of this compound lies in its physicochemical properties, which directly impact its solubility and bioavailability.
Q2: What are the known physicochemical properties of this compound?
The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Implication for In Vivo Delivery |
| Molecular Formula | C16H14ClNO[2] | Influences solubility and permeability. |
| Molecular Weight | 271.74 g/mol [2] | Affects diffusion and transport across biological membranes. |
| Solubility | Soluble in DMSO.[4] Poor aqueous solubility. | Requires specialized formulation for in vivo administration. |
| Stability | Tends to form dimers, reducing activity.[5] Relatively unstable in non-evacuated containers, especially at 37°C.[5] | Requires careful handling and storage; prodrug strategies may improve stability.[5] |
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years.[2] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[3]
III. Troubleshooting In Vivo Delivery
Q4: My in vivo results with this compound are highly variable. What could be the cause?
High variability in in vivo studies can stem from several factors:
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Poor Formulation: Due to its hydrophobic nature, this compound requires a suitable vehicle for in vivo administration.[6] Inconsistent formulation can lead to variable drug exposure.
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Compound Instability: this compound can be unstable, and improper handling or storage can lead to degradation and loss of activity.[5]
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Animal Handling and Dosing Technique: Inconsistent administration techniques can lead to variability in the actual dose delivered.
Q5: How can I improve the in vivo bioavailability of this compound?
Several strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound:
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Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can improve its solubility, stability, and pharmacokinetic profile.[6][]
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Prodrug Approach: Synthesizing a more stable and soluble prodrug that converts to this compound in vivo can improve its physicochemical properties.[5]
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Formulation with Solubilizing Agents: Using vehicles containing solubilizing agents like DMSO and corn oil can improve the solubility of this compound for administration.[2][3]
dot
Caption: Troubleshooting workflow for poor in vivo exposure.
IV. Refined Delivery Methods: Nanoparticle Formulations
Nanoparticle-based delivery systems offer a promising approach to overcome the challenges associated with this compound's hydrophobicity.[6][]
Q6: What types of nanoparticles are suitable for delivering this compound?
Several types of nanoparticles can be used to encapsulate and deliver hydrophobic drugs like this compound.[][8]
| Nanoparticle Type | Description | Advantages | Disadvantages |
| Polymeric Nanoparticles | Solid colloidal particles made of biodegradable polymers.[] | High drug loading capacity, controlled release, can be surface-modified for targeting.[][9] | Potential for polymer toxicity, complex manufacturing process. |
| Lipid-Based Nanoparticles | Vesicular systems composed of lipids, such as liposomes and solid lipid nanoparticles.[9] | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can improve circulation time.[9][10] | Lower drug loading for some hydrophobic drugs, potential for instability. |
| Inorganic Nanoparticles | Composed of materials like gold, silica, or iron oxide.[] | Tunable size and shape, can be used for imaging and therapy (theranostics).[] | Potential for long-term toxicity and accumulation in the body. |
Q7: How do I choose the right nanoparticle formulation?
The choice of nanoparticle system depends on the specific experimental goals.[11] For initial in vivo efficacy studies, polymeric or lipid-based nanoparticles are often a good starting point due to their biocompatibility and established formulation methods.[][9]
V. Experimental Protocols
Protocol 1: Preparation of this compound Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
This protocol describes a common method for encapsulating a hydrophobic drug like this compound into polymeric nanoparticles.[6]
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., acetone, acetonitrile)
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Aqueous solution containing a surfactant (e.g., Poloxamer 188, PVA)
-
Stirring plate
-
Filtration system
-
Freeze-dryer
Procedure:
-
Dissolve this compound and the polymer in the organic solvent.
-
Add the organic phase dropwise into the aqueous surfactant solution under constant stirring.
-
Continue stirring for several hours to allow for nanoparticle formation and solvent evaporation.
-
Filter the nanoparticle suspension to remove any aggregates.
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Wash the nanoparticles by centrifugation and resuspension in deionized water.
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Freeze-dry the nanoparticle suspension to obtain a powder for long-term storage.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor activity of an this compound formulation in a subcutaneous xenograft model.[1][12]
Materials:
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Athymic nude mice
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Cancer cell line sensitive to this compound (e.g., A498 human renal cancer cells)[1]
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This compound formulation
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Vehicle control
-
Calipers
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Animal balance
Procedure:
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Subcutaneously inject the cancer cells into the flank of the mice.
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Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Randomize the mice into treatment and control groups.
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Administer the this compound formulation and vehicle control according to the desired dosing schedule (e.g., intraperitoneal or intravenous injection). A previously reported effective dose range for this compound is 67 mg/kg to 150 mg/kg.[1]
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Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
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Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
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At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis.
dot
Caption: Workflow for an in vivo efficacy study.
VI. Quantitative Data Summary
Table 1: In Vivo Dosing of this compound in Mice
| Study | Animal Model | Tumor Type | Route of Administration | Dose Range | Outcome |
| [1] | Nude Mice | A498 Human Renal Cancer Xenograft | Not Specified | 67-150 mg/kg | Complete tumor regression. |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (368.00 mM) | Requires sonication.[2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (9.20 mM) | Clear solution.[2][3] |
References
- 1. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Prodrug oncrasin-266 improves the stability, pharmacokinetics, and safety of NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 8. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 9. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. probiocdmo.com [probiocdmo.com]
Addressing batch-to-batch variability of Oncrasin-72
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential batch-to-batch variability of Oncrasin-72 (NSC-743380). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell-based assays across different experiments. What could be the primary causes?
A1: Inconsistent IC50 values are a common challenge and can arise from several factors. These can be broadly categorized as:
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Compound-Related Issues: Variability in the purity, solubility, or stability of different batches of this compound. Improper storage and handling can also lead to degradation.[1]
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Experimental System-Related Issues: Variations in cell culture conditions, such as cell passage number, seeding density, and media composition, can significantly impact cellular response to the inhibitor.[2]
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Assay-Related Issues: Inconsistencies in experimental procedures, including reagent preparation, incubation times, and the instrumentation used for readouts, can introduce variability.[2]
Q2: How can we verify the quality and concentration of our this compound stock solution?
A2: To ensure the integrity of your this compound stock, it is recommended to perform analytical validation. The most direct methods are High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These techniques can confirm the purity of the compound and detect the presence of any degradation products or impurities. A decrease in the main peak corresponding to this compound and the appearance of new peaks would suggest degradation.[3]
Q3: What are the best practices for preparing and storing this compound solutions to minimize variability?
A3: Proper preparation and storage are critical for maintaining the consistency of this compound.
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Stock Solution Preparation: this compound is soluble in DMSO.[4] For a 10 mM stock solution, dissolve the appropriate amount of solid compound in anhydrous DMSO.[5] Gentle warming or sonication may be necessary to ensure complete dissolution.[6]
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Storage: Store powder at -20°C for up to 3 years.[5] Store stock solutions in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[7] Protect solutions from light by using amber vials or wrapping tubes in foil.[3]
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Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment to avoid degradation that can occur in aqueous media.[2]
Q4: Could the observed variability be due to off-target effects of this compound?
A4: While this compound has known mechanisms of action, off-target effects are a possibility with any small molecule inhibitor. To confirm that the observed phenotype is due to on-target activity, consider the following:
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Dose-Response Curve: A clear and consistent relationship between the concentration of this compound and the biological effect suggests on-target activity.[2]
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Use of a Structurally Different Inhibitor: If another compound targeting the same pathway produces a similar phenotype, it strengthens the evidence for on-target effects.[2]
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Rescue Experiments: If feasible, overexpressing a resistant mutant of the target protein should reverse the phenotype induced by the inhibitor.[2]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of STAT3 Phosphorylation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded this compound | Use a fresh aliquot of this compound from a properly stored stock solution.[6] | Consistent inhibition of STAT3 phosphorylation at the expected concentration. |
| Inaccurate Concentration | Verify calculations and ensure pipettes are calibrated correctly.[6] | The observed inhibitory effect aligns with the intended concentration. |
| Suboptimal Cell Conditions | Ensure consistent cell seeding density and use cells within a defined, low-passage number range.[2] | Reduced variability in the baseline and treated levels of p-STAT3. |
| Inconsistent Stimulation | If studying cytokine-induced STAT3 phosphorylation, standardize the timing and concentration of the stimulus.[2] | A consistent and reproducible window of STAT3 activation and inhibition. |
Issue 2: Precipitation of this compound in Cell Culture Media
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Solubility in Aqueous Media | Visually inspect the final working solution for precipitates. Prepare intermediate dilutions in a suitable buffer before adding to the final media.[6] | A clear solution with no visible precipitate, ensuring accurate dosing. |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level (typically <0.5%).[2] | Maintained cell viability and prevention of compound precipitation. |
| Interaction with Media Components | Test the stability of this compound in your specific cell culture medium over the time course of your experiment. | No significant degradation or precipitation of the compound during the experiment. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C16H14ClNO | [5] |
| Molecular Weight | 271.74 g/mol | [5] |
| In Vitro Solubility | 100 mg/mL (368.00 mM) in DMSO (requires ultrasound) | [5] |
| In Vivo Solubility | ≥ 2.5 mg/mL (9.20 mM) in 10% DMSO + 90% corn oil | [5] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | [5] |
| Solution Storage | -80°C for 6 months; -20°C for 1 month | [5] |
Experimental Protocols
Protocol 1: Assessment of this compound Purity and Concentration by HPLC
Objective: To verify the purity and concentration of an this compound stock solution.
Method:
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Standard Preparation: Prepare a series of known concentrations of a certified this compound reference standard in DMSO.
-
Sample Preparation: Thaw an aliquot of the this compound stock solution to be tested and prepare a dilution series.
-
HPLC Analysis:
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Inject the standards and samples onto a suitable C18 HPLC column.
-
Use a mobile phase gradient appropriate for separating this compound from potential impurities (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Detect the compound using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the reference standards.
-
Determine the concentration of the test sample by interpolating its peak area on the standard curve.
-
Assess purity by calculating the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Cell Viability Assay to Determine IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell viability.
Method:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be consistent and non-toxic across all wells. Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the normalized cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for assessing this compound efficacy.
References
Optimizing incubation time for Oncrasin-72 experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time and other critical parameters in Oncrasin-72 experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Cytotoxicity Observed | Suboptimal Incubation Time: The selected incubation period may be too short for this compound to induce a measurable response. | Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your specific cell line.[1][2][3] |
| Inappropriate Concentration: The concentration of this compound may be too low to be effective in your chosen cell line. | Conduct a dose-response experiment with a range of this compound concentrations to determine the 50% growth-inhibitory concentration (GI50). For sensitive cell lines, a GI50 of ≤ 10 nM has been reported.[4] | |
| Cell Line Resistance: The target cell line may have intrinsic or acquired resistance to this compound. | We have observed that the antitumor activity of NSC-743380 is dependent on the expression of the sulfotransferase SULT1A1.[5] Consider verifying the expression of SULT1A1 in your cell line. | |
| Drug Inactivation: this compound may be unstable in the cell culture medium over extended incubation periods. | Prepare fresh solutions of this compound for each experiment. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[6] | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogeneous cell suspension before seeding. Calibrate pipettes regularly and use consistent pipetting techniques. |
| Edge Effects: Wells on the perimeter of the microplate may experience different temperature and humidity, affecting cell growth. | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media. | |
| Pipetting Errors: Inaccurate pipetting of this compound or reagents can introduce variability. | Use calibrated pipettes and appropriate pipetting techniques to ensure accuracy. | |
| Unexpected Changes in Cell Morphology | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress at the concentration used. | Most cell lines can tolerate DMSO concentrations up to 0.5%. It is recommended to keep the final DMSO concentration at or below 0.1% if possible.[7][8] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) in your experiments. |
| Off-Target Effects: At high concentrations, this compound may have off-target effects. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action of this compound?
A1: this compound (also known as NSC-743380) is a potent anticancer agent. Its mechanism of action involves the induction of JNK activation and the inhibition of STAT3 phosphorylation.[4] It also suppresses the phosphorylation of the C-terminal domain of RNA polymerase II.[4][9]
Q2: In which cancer cell lines is this compound active?
A2: this compound is highly active against a subset of cancer cell lines derived from human lung, colon, ovary, kidney, and breast cancers, with a 50% growth-inhibitory concentration (GI50) of ≤ 10 nM in the most sensitive lines.[4]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, the stock solution should be kept at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[6] It is recommended to prepare fresh working dilutions for each experiment.
Experimental Design
Q4: How do I determine the optimal incubation time for my experiment?
A4: The optimal incubation time is cell line-dependent and should be determined empirically. A time-course experiment is recommended. For example, you can test this compound at a fixed concentration (e.g., its approximate GI50) for 24, 48, and 72 hours and measure the desired outcome (e.g., cell viability).[1][2][3]
Q5: What cell seeding density should I use for a cell viability assay?
A5: The optimal cell seeding density depends on the proliferation rate of your cell line and the duration of the assay. It is crucial to ensure that the cells in the control wells are in the exponential growth phase at the end of the experiment. A cell titration experiment is recommended to determine the optimal seeding density.
Q6: What is a typical concentration range for a dose-response experiment with this compound?
A6: Based on its high potency, a starting concentration range could be from 0.1 nM to 1 µM. For cell lines with unknown sensitivity, a broader range may be necessary.
Data Interpretation
Q7: How do I interpret the results of my cell viability assay?
A7: The results are typically expressed as a percentage of viable cells compared to the vehicle-treated control. From a dose-response curve, you can calculate the GI50, which is the concentration of this compound that causes a 50% reduction in cell growth.
Q8: What do changes in p-JNK and p-STAT3 levels indicate?
A8: An increase in the phosphorylation of JNK (p-JNK) and a decrease in the phosphorylation of STAT3 (p-STAT3) upon treatment with this compound are indicative of the drug's on-target activity.
Data Presentation
Growth Inhibitory Activity of this compound
The following table summarizes the 50% growth-inhibitory concentration (GI50) of this compound in a selection of sensitive human cancer cell lines from the NCI-60 panel. The standard screening protocol involves a 48-hour incubation period.[10][11]
| Cell Line | Cancer Type | GI50 (nM) |
| Sensitive Lines | ||
| HOP-92 | Non-Small Cell Lung | ≤ 10 |
| NCI-H226 | Non-Small Cell Lung | ≤ 10 |
| NCI-H522 | Non-Small Cell Lung | ≤ 10 |
| COLO 205 | Colon | ≤ 10 |
| HCT-116 | Colon | ≤ 10 |
| OVCAR-3 | Ovarian | ≤ 10 |
| 786-0 | Renal | ≤ 10 |
| A498 | Renal | ≤ 10 |
Note: This table presents a selection of cell lines reported to be highly sensitive to this compound. The original study reported that eight of the most sensitive cell lines had a GI50 of ≤ 10 nM.[4]
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is a general guideline. Optimal conditions, particularly cell seeding density and incubation time, should be determined for each cell line.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Western Blot for Phosphorylated JNK and STAT3
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Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-JNK (Thr183/Tyr185) and phospho-STAT3 (Tyr705).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total JNK and total STAT3.
Recommended Antibodies:
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal incubation time. Include both negative (vehicle-treated) and positive controls.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[12][13][14][15][16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Experimental Workflow.
Caption: Troubleshooting Flowchart.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phospho-STAT3 (Tyr705) Polyclonal Antibody (44-380G) [thermofisher.com]
- 8. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 9. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-JNK1/JNK2 (Thr183, Tyr185) Monoclonal Antibody (F.971.6) (MA5-14943) [thermofisher.com]
- 13. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Phospho-STAT3 (Tyr705) Monoclonal Antibody (R.263.6) (MA5-15193) [thermofisher.com]
- 16. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to Validating Oncrasin-72 Target Engagement In Vivo
For researchers and drug development professionals, confirming that a therapeutic candidate engages its intended molecular target within a living organism is a critical step. This guide provides a comparative overview of methodologies for validating the in vivo target engagement of Oncrasin-72, a potent analog of Oncrasin-1 identified through synthetic lethality screening in K-Ras mutant tumor cells.[1][2][3] While this compound is described as an RNA Polymerase II inhibitor, its anti-tumor activity is also mediated by the activation of c-Jun N-terminal kinase (JNK) and inhibition of Signal Transducer and Activator of Transcription 3 (STAT3).[2][3]
This guide will compare pharmacodynamic biomarker approaches to validate these downstream effects of this compound with direct and indirect methods used for other targeted agents, particularly KRAS inhibitors, which serve as a relevant benchmark.
Data Presentation: Comparison of In Vivo Target Engagement Validation Methods
The selection of an appropriate method for validating in vivo target engagement depends on the nature of the target, the availability of specific reagents, and the research question. Below is a comparison of key methodologies.
| Feature | Pharmacodynamic Biomarker Analysis (for this compound) | Direct Target Occupancy by Mass Spectrometry (Alternative) | Cellular Thermal Shift Assay (CETSA®) (Alternative) |
| Principle | Measures the functional consequences of target engagement by quantifying changes in downstream signaling pathways (e.g., phosphorylation of target substrates).[4] | Directly quantifies the fraction of the target protein that is bound by the drug in tissues.[4] | Measures the thermal stabilization of a target protein upon drug binding in tissues.[5][6][7] |
| Primary Readout | Changes in levels of p-RNA Pol II, p-c-Jun (JNK activity), or p-STAT3. | Percentage of target occupancy (drug-bound vs. unbound target).[8] | Increased thermal stability of the target protein in drug-treated vs. vehicle-treated samples.[5] |
| Data Type | Semi-quantitative to Quantitative (e.g., Western Blot, ELISA, IHC). | Quantitative. | Semi-quantitative to Quantitative. |
| Throughput | Low to Medium. | Low to Medium. | Low to High (with specific adaptations).[7] |
| Requirement for Specific Tools | Validated antibodies for the specific phosphorylated or total proteins. | Tandem mass spectrometer; often requires stable isotope-labeled internal standards.[8] | Specific antibody for the target protein for Western Blot detection. |
| In Vivo Applicability | Widely applicable to tissue lysates from xenograft models. | Well-established for xenograft tissues.[8] | Applicable to tissue lysates from treated animals.[5] |
| Strengths | Provides evidence of functional modulation of the target pathway. | Provides direct evidence and quantification of target binding. | Does not require modification of the compound; can be used for target deconvolution.[7] |
| Limitations | Indirect measure of target engagement; signal can be influenced by other pathways. | Can be technically complex and requires specialized equipment. | May not be suitable for all proteins, particularly membrane-bound proteins. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Pharmacodynamic Biomarker Analysis for this compound
This indirect approach assesses the functional consequences of this compound treatment by measuring the modulation of its proposed downstream signaling pathways.
a) Inhibition of RNA Polymerase II Phosphorylation
-
Animal Dosing: Treat tumor-bearing mice (e.g., A498 renal cancer xenografts) with this compound at desired doses (e.g., 67-150 mg/kg) or vehicle control via intraperitoneal injection.[2][3]
-
Tissue Harvesting: At specified time points post-treatment, euthanize animals and harvest tumor tissues.
-
Protein Extraction: Homogenize tumor tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated C-terminal domain (CTD) of RNA Polymerase II (e.g., phospho-Ser2 or phospho-Ser5).
-
Use an antibody for total RNA Polymerase II as a loading control.
-
Incubate with a secondary antibody and visualize bands.
-
Quantify the band intensity to determine the change in phosphorylation levels relative to the vehicle control.
-
b) JNK Activation Assay
-
Animal Dosing and Tissue Preparation: Follow the same procedure as for the RNA Polymerase II analysis.
-
Kinase Activity Assay:
-
Immunoprecipitate JNK from tumor lysates using a specific anti-JNK antibody.
-
Perform an in vitro kinase assay using a recombinant c-Jun protein as a substrate in the presence of ATP.[9]
-
Analyze the phosphorylation of c-Jun at Ser63/73 by Western blot using a phospho-specific c-Jun antibody.[3] An increase in phospho-c-Jun indicates JNK activation.
-
c) STAT3 Inhibition Assay
-
Animal Dosing and Tissue Preparation: Follow the same procedure as described above.
-
Western Blot Analysis:
-
Perform Western blotting on tumor lysates as described previously.
-
Probe membranes with primary antibodies against phosphorylated STAT3 (Tyr705) and total STAT3.
-
Quantify the ratio of phosphorylated STAT3 to total STAT3 to assess the level of inhibition. A decrease in this ratio in this compound-treated samples compared to controls indicates target engagement.[2]
-
Direct Target Occupancy by Mass Spectrometry (Alternative Method)
This method provides a direct measurement of the extent to which a drug is bound to its target in tumor tissues and is considered the gold standard for covalent inhibitors.[4]
-
Animal Dosing and Tissue Harvesting: Treat tumor-bearing mice with the test compound or vehicle.
-
Protein Extraction and Digestion:
-
Harvest tumor tissues and lyse to extract proteins.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Develop a targeted proteomics assay (e.g., Parallel Reaction Monitoring - PRM) to specifically detect and quantify the peptide containing the drug-binding site and its unmodified counterpart.
-
-
Data Analysis:
-
Calculate the percentage of target occupancy by comparing the signal intensity of the drug-bound (adducted) peptide to the sum of the intensities of the adducted and unbound peptides.
-
Cellular Thermal Shift Assay (CETSA®) (in vivo)
CETSA measures the change in thermal stability of a target protein upon ligand binding.[5][6]
-
Animal Dosing: Treat animals with the test compound or vehicle control.
-
Tissue Harvesting and Lysis: At the desired time point, euthanize the animals and harvest the tissues of interest. Lyse the tissues to release the proteins.
-
Heat Treatment: Divide the lysates into aliquots and heat them to a range of temperatures. Drug binding will stabilize the target protein, making it less prone to thermal denaturation.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or ELISA. A higher amount of soluble target protein at elevated temperatures in the drug-treated samples compared to the control indicates target engagement.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways modulated by this compound.
References
- 1. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Kinase Inhibitors that Target Transcription Initiation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
A Comparative Analysis of Oncrasin-72 and Direct KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been a challenging target. The discovery and development of inhibitors for the specific KRAS G12C mutation have marked a significant breakthrough. This guide provides a detailed comparison of a novel investigational agent, Oncrasin-72, with the approved KRAS G12C inhibitors, Sotorasib (Lumakras®) and Adagrasib (Krazati®). While all three compounds exhibit anti-tumor activity, their mechanisms of action are fundamentally different, a crucial distinction for researchers in the field.
Delineating the Mechanisms of Action
Sotorasib and Adagrasib are highly specific, covalent inhibitors that directly target the KRAS G12C mutant protein. The G12C mutation results in the substitution of glycine with a cysteine residue at codon 12 of the KRAS protein. This mutation impairs the protein's ability to hydrolyze GTP to GDP, locking it in a constitutively active, signal-transducing state that drives oncogenesis. Sotorasib and Adagrasib capitalize on the presence of the mutant cysteine. They form an irreversible covalent bond with this residue, trapping the KRAS G12C protein in its inactive, GDP-bound state.[1][2][3][4] This direct inhibition effectively blocks downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades, leading to the suppression of cancer cell proliferation and survival.[1][2][3]
In stark contrast, this compound does not directly bind to the KRAS protein. It is an analog of oncrasin-1 and exerts its anti-tumor effects through a distinct, indirect mechanism.[5] Preclinical studies have shown that this compound's activity is mediated by the activation of c-Jun N-terminal kinase (JNK) and the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3).[5] Additionally, it has been identified as an inhibitor of RNA polymerase II.[6] By modulating these key signaling pathways, this compound can induce apoptosis and inhibit the growth of cancer cells, including some that harbor K-Ras mutations.[5][6]
The following diagram illustrates the KRAS signaling pathway and the distinct points of intervention for these inhibitors.
Caption: KRAS signaling pathway and inhibitor intervention points.
Preclinical Performance: A Head-to-Head Comparison
The preclinical data for this compound and the direct KRAS G12C inhibitors highlight their differing potencies and scopes of activity. The following tables summarize the available quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Cellular Activity (GI₅₀)
| Compound | Cancer Type | Cell Line | GI₅₀ (nM) |
| This compound | Renal | A498 | ≤ 10 |
| Lung | NCI-H522 | ≤ 10 | |
| Colon | COLO 205 | ≤ 10 | |
| Ovary | OVCAR-3 | ≤ 10 | |
| Breast | HS 578T | ≤ 10 | |
| Sotorasib | Lung | NCI-H358 (KRAS G12C) | Data not specified in searches |
| Colorectal | SW837 (KRAS G12C) | Data not specified in searches | |
| Adagrasib | Lung | NCI-H2122 (KRAS G12C) | Data not specified in searches |
| Colorectal | HCT-116 (KRAS G12C) | Data not specified in searches |
Note: Specific GI₅₀ values for Sotorasib and Adagrasib in various cell lines were not detailed in the provided search results, though their potent and selective inhibition of KRAS G12C mutant cell lines is well-established.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing | Outcome |
| This compound | Renal | A498 in nude mice | 67-150 mg/kg | Complete tumor regression[5] |
| Sotorasib | Lung | NCI-H358 in mice | Not specified | Durable MAPK pathway suppression and tumor regression |
| Adagrasib | Lung | LU99-Luc/H23-Luc/LU65-Luc (intracranial) | 100 mg/kg twice daily | Tumor regression and extended survival[7] |
Clinical Efficacy of KRAS G12C Inhibitors
Sotorasib and Adagrasib have undergone extensive clinical evaluation, leading to their approval for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC). This compound, being at an earlier stage of development, does not have publicly available clinical trial data.
Table 3: Clinical Trial Data for KRAS G12C Inhibitors in NSCLC
| Parameter | Sotorasib (CodeBreaK 100 & 200) | Adagrasib (KRYSTAL-1 & 12) |
| Objective Response Rate (ORR) | 37.1% - 41%[8][9][10] | 42.9% - 45%[11] |
| Median Progression-Free Survival (PFS) | 5.6 - 6.8 months[8][10][12] | 6.5 - 6.9 months[11] |
| Median Overall Survival (OS) | 12.5 months[10][11] | 12.6 - 14.1 months[11] |
| Intracranial ORR (in patients with CNS metastases) | ~13% (retrospective)[11] | 33.3% - 42% (prospective)[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of these anti-cancer agents.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds (this compound, Sotorasib, Adagrasib) and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (the concentration of drug that inhibits cell growth by 50%).
Western Blotting for Phosphorylated Proteins
This technique is used to detect changes in protein expression and phosphorylation, providing insights into the activity of signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Sterile PBS or serum-free medium
-
Calipers for tumor measurement
-
Test compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or medium.
-
Subcutaneously inject 1-10 million cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
The following diagram outlines a general experimental workflow for the preclinical evaluation of these anti-cancer compounds.
Caption: Preclinical evaluation workflow for anticancer compounds.
Conclusion
This compound represents an intriguing anti-cancer agent with a mechanism of action distinct from the direct KRAS G12C inhibitors Sotorasib and Adagrasib. While the latter have demonstrated significant clinical success by directly targeting the mutant oncoprotein, this compound's ability to modulate other critical cancer signaling pathways, such as JNK and STAT3, suggests its potential utility in different therapeutic contexts. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and its place in the armamentarium of cancer therapies. This guide provides a foundational comparison to aid researchers in understanding the current landscape and future directions in targeting KRAS-driven cancers.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mirati Therapeutics Presents Positive Clinical Data with Investigational Adagrasib in Patients with KRASG12C-Mutated Gastrointestinal Cancers [prnewswire.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases [theoncologynurse.com]
A Comparative Analysis of Oncrasin-72 and Sotorasib: Two Distinct Approaches to Cancer Therapy
A detailed guide for researchers, scientists, and drug development professionals on the preclinical and clinical profiles of Oncrasin-72 and the clinically approved KRAS G12C inhibitor, Sotorasib.
This guide provides a comprehensive comparative analysis of two anti-cancer compounds, this compound and Sotorasib. While both have demonstrated anti-tumor activity, they operate through fundamentally different mechanisms. Sotorasib is a first-in-class, highly specific covalent inhibitor of the KRAS G12C mutation, a key driver in several cancers. In contrast, this compound, an analogue of oncrasin-1, exhibits its anti-tumor effects through the modulation of downstream signaling pathways, including JNK activation and STAT3 inhibition, and by suppressing RNA polymerase II phosphorylation. This guide will present the available data for each compound, detail relevant experimental protocols, and visualize their distinct mechanisms of action.
Section 1: Sotorasib - A Targeted Approach to KRAS G12C
Sotorasib (formerly AMG 510) is a landmark achievement in oncology, being the first approved targeted therapy for cancers harboring the KRAS G12C mutation.[1][2] This mutation, long considered "undruggable," is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[3][4]
Mechanism of Action
KRAS is a GTPase that functions as a molecular switch in intracellular signaling pathways regulating cell growth, proliferation, and survival.[3] The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation.[3] Sotorasib selectively and irreversibly binds to the mutant cysteine residue at position 12 of the KRAS G12C protein.[5][6] This covalent bond locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][7]
Preclinical and Clinical Data
Sotorasib has undergone extensive preclinical and clinical evaluation. The pivotal CodeBreaK 100 and CodeBreaK 200 trials have established its efficacy and safety profile in patients with previously treated KRAS G12C-mutated NSCLC.[4][8][9]
Table 1: Summary of Sotorasib Preclinical and Clinical Data
| Parameter | Finding | Reference |
| Preclinical (In Vitro) | ||
| Cell Viability (KRAS G12C cell lines) | IC50 ≈ 0.006 - 0.009 µM | [10] |
| ERK1/2 Phosphorylation Inhibition | IC50 ≈ 0.03 µM | [10] |
| Clinical (CodeBreaK 100 - NSCLC) | ||
| Objective Response Rate (ORR) | 37.1% - 41% | [11][12][13] |
| Disease Control Rate (DCR) | 80.6% | [4][11] |
| Median Duration of Response (DoR) | 11.1 - 12.3 months | [4][12] |
| Median Progression-Free Survival (PFS) | 6.3 - 6.8 months | [9][11][12] |
| Median Overall Survival (OS) | 12.5 months | [8][12] |
| 2-Year Overall Survival Rate | 33% | [12] |
| Safety (Common Adverse Reactions ≥20%) | Diarrhea, musculoskeletal pain, nausea, fatigue, hepatotoxicity, cough | [14] |
Section 2: this compound - A Modulator of Downstream Signaling
This compound (also known as NSC-743380) is a synthetic small molecule and an analogue of oncrasin-1.[6][15] Unlike Sotorasib, it does not directly target the KRAS protein. Instead, its antitumor activity is attributed to the modulation of multiple downstream signaling pathways.[6][16]
Mechanism of Action
The mechanism of this compound is multifactorial. It has been shown to induce antitumor activity by:
-
Inducing JNK activation: Sustained activation of c-Jun N-terminal kinase (JNK) can promote apoptosis in cancer cells.[6]
-
Inhibiting STAT3 phosphorylation: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively active, promotes tumor cell proliferation, survival, and angiogenesis. This compound inhibits the phosphorylation of JAK2/STAT3.[6][17]
-
Suppressing RNA polymerase II phosphorylation: this compound and its parent compound, oncrasin-1, have been shown to suppress the phosphorylation of the C-terminal domain of RNA polymerase II, which is essential for transcription elongation.[6][18]
Preclinical Data
The available data for this compound is from preclinical studies. It has shown potent in vitro activity against a range of cancer cell lines and significant in vivo antitumor activity in a xenograft model.[6][15]
Table 2: Summary of this compound Preclinical Data
| Parameter | Finding | Reference |
| In Vitro (NCI-60 Cell Line Panel) | ||
| 50% Growth-Inhibitory Concentration (GI50) | ≤ 10 nM in 8 of the most sensitive cell lines (lung, colon, ovary, kidney, breast cancers) | [6][15] |
| In Vivo (A498 Human Renal Cancer Xenograft) | ||
| Antitumor Activity | Complete tumor regression at doses from 67 mg/kg to 150 mg/kg | [6][15] |
| Safety Profile | Better safety profile compared to the analogue NSC-741909 (oncrasin-60) | [6] |
Section 3: Experimental Protocols
Cell Viability Assay (for both Sotorasib and this compound)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.[8]
-
Drug Treatment: Cells are treated with serial dilutions of the compound (Sotorasib or this compound) for 72 hours.[8]
-
Viability Assessment: Cell viability is measured using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.[8]
-
Data Analysis: Luminescence or absorbance is measured, and the data is normalized to vehicle-treated controls to calculate the half-maximal inhibitory concentration (IC50) or growth-inhibitory concentration (GI50).[8]
Western Blot Analysis for Pathway Modulation
-
Cell Lysis: Treated and untreated cells are lysed in a suitable buffer (e.g., EBC buffer) containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.[19]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[19]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, phospho-STAT3, total STAT3, phospho-RNA Polymerase II) overnight at 4°C.[19]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[19]
In Vivo Tumor Xenograft Study
-
Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ cells) are subcutaneously implanted into the flank of immunocompromised mice (e.g., athymic nude mice).[3][11]
-
Tumor Growth: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers (Volume = (Width² x Length) / 2).[3]
-
Treatment: Once tumors reach a specified volume, mice are randomized into control and treatment groups. The drug is administered at various doses and schedules.[1]
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors may be excised and weighed.[3]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[3]
Section 4: Comparative Summary and Future Perspectives
The comparison of Sotorasib and this compound highlights two distinct strategies in cancer drug development. Sotorasib exemplifies the success of targeted therapy, where a deep understanding of the molecular drivers of a specific cancer subtype leads to the development of a highly effective and specific inhibitor. Its clinical success has paved the way for a new era in treating KRAS-mutated cancers.
This compound represents a different approach, targeting broader signaling pathways that are dysregulated in a variety of cancers. While its preclinical data shows promise, particularly its potent in vitro activity and in vivo efficacy in a renal cancer model, its mechanism is less specific than that of Sotorasib. Further research would be needed to fully elucidate its targets and to determine which patient populations would most benefit from such a therapeutic strategy.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. investors.amgen.com [investors.amgen.com]
- 5. lumakrashcp.com [lumakrashcp.com]
- 6. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. ilcn.org [ilcn.org]
- 10. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Functional interaction of human Ssu72 with RNA polymerase II complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interruption of RNA processing machinery by a small compound 1-[(4-chlorophenyl) methyl]-1H-indole-3-carboxaldehyde (oncrasin-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Oncrasin-72: A Comparative Analysis of Target Engagement and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-72 (also known as NSC-743380) is a potent analogue of Oncrasin-1, a small molecule identified through synthetic lethality screening in cancer cells with K-Ras mutations.[1][2][3][4] While initially investigated for its potential against KRAS-mutant cancers, its antitumor activity does not strictly correlate with KRAS mutation status. Mechanistic studies have revealed that this compound exerts its effects through a multi-faceted approach, including the inhibition of RNA polymerase II, activation of the JNK signaling pathway, and suppression of STAT3 phosphorylation.[1][2][3][5]
This guide provides a comparative analysis of this compound, focusing on its known mechanisms of action and placing them in the context of other targeted therapies. Due to the absence of publicly available comprehensive cross-reactivity data (e.g., a kinome scan) for this compound, this guide will compare its established biological targets and pathways with those of selected alternative agents. These alternatives include inhibitors of KRAS and RNA polymerase II, providing a framework for understanding the relative selectivity and potential off-target effects of these different therapeutic strategies.
Comparative Analysis of this compound and Alternative Agents
This section compares the known targets and mechanisms of this compound with those of KRAS G12C inhibitors (Sotorasib and Adagrasib) and other RNA polymerase II inhibitors (Flavopiridol and Triptolide).
Target Profile Comparison
| Compound | Primary Target(s) | Key Downstream Effects | Known Off-Targets/Cross-Reactivity |
| This compound | RNA Polymerase II, JNK, STAT3 | Inhibition of transcription, induction of apoptosis, modulation of inflammatory responses | Publicly available kinome-wide cross-reactivity data is not available. |
| Sotorasib | KRAS G12C (covalent inhibitor) | Inhibition of MAPK and PI3K signaling pathways | Highly selective for KRAS G12C. |
| Adagrasib | KRAS G12C (covalent inhibitor) | Inhibition of MAPK and PI3K signaling pathways | Highly selective for KRAS G12C; may have a different hepatotoxicity profile than sotorasib.[6] |
| Flavopiridol | Pan-Cyclin-Dependent Kinase (CDK) inhibitor (CDK1, 2, 4, 6, 7, 9) | Inhibition of RNA polymerase II-mediated transcription (via CDK7/9), cell cycle arrest | Glycogen synthase kinase-3 and other kinases.[7] |
| Triptolide | XPB subunit of TFIIH | Inhibition of transcription initiation, induction of RNAP II degradation | Highly selective for XPB.[7][8] |
Mechanistic Comparison
| Feature | This compound | KRAS G12C Inhibitors | Other RNA Pol II Inhibitors |
| Mechanism | Multi-targeted: RNA Pol II inhibition, JNK activation, STAT3 inhibition | Specific covalent binding to mutant KRAS G12C | Direct or indirect inhibition of RNA Polymerase II |
| RAS-Dependence | Initially identified in a KRAS synthetic lethality screen, but activity is not strictly KRAS-mutant dependent | Strictly dependent on the presence of the KRAS G12C mutation | Generally independent of RAS mutation status |
| Therapeutic Rationale | Induction of synthetic lethality and targeting multiple cancer-related pathways | Direct inhibition of a key oncogenic driver | General suppression of transcription, to which cancer cells can be hypersensitive |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the known signaling pathways affected by this compound.
Caption: this compound's multi-target mechanism of action.
Experimental Workflow: Kinase Inhibitor Selectivity Profiling
This diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor cross-reactivity analysis.
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of a compound.
1. Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase and its specific substrate to their final desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.
2. Assay Procedure:
-
Add the kinase, substrate, and diluted inhibitor to a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
3. Detection:
-
Quantify kinase activity using a suitable detection method, such as:
-
Radiometric assay: Measuring the incorporation of ³²P-ATP into the substrate.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that detects the phosphorylated product.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).
-
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess target engagement of a drug in a cellular environment.
1. Cell Culture and Treatment:
-
Culture the desired cell line to ~80% confluency.
-
Treat the cells with the test compound (e.g., this compound) at various concentrations or with a vehicle control (DMSO) for a specified duration.
2. Heat Challenge:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler. This induces denaturation and aggregation of unbound proteins.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Collect the supernatant containing the soluble proteins.
4. Target Protein Detection:
-
Quantify the amount of the soluble target protein in each sample using a specific antibody-based method, such as:
-
Western blotting
-
ELISA
-
Mass spectrometry
-
5. Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
-
An isothermal dose-response experiment can be performed at a fixed temperature to determine the compound's potency in stabilizing the target protein.
Conclusion
This compound is a molecule with a complex mechanism of action that extends beyond a single target. Its ability to inhibit RNA polymerase II and modulate key signaling pathways like JNK and STAT3 distinguishes it from highly specific inhibitors such as those targeting KRAS G12C. While this multi-targeted approach may offer advantages in overcoming certain resistance mechanisms, it also underscores the critical need for comprehensive cross-reactivity studies to fully understand its therapeutic window and potential off-target effects. The lack of publicly available kinome-wide screening data for this compound currently limits a direct comparison of its selectivity against other kinase inhibitors. Future research, employing the experimental protocols outlined in this guide, will be essential to elucidate the complete target profile of this compound and guide its further development as a potential anti-cancer agent.
References
- 1. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition | PLOS One [journals.plos.org]
- 4. Identification of a small molecule with synthetic lethality for K-ras and protein kinase C iota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adagrasib Treatment After Sotorasib-Related Hepatotoxicity in Patients With KRASG12C-Mutated Non-Small Cell Lung Cancer: A Case Series and Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of the General RNA Polymerase II Transcription Machinery | MDPI [mdpi.com]
- 8. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Oncrasin-72's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anti-tumor activity of Oncrasin-72 (also known as NSC-743380) with established, clinically validated inhibitors targeting KRAS-mutant tumors, namely Sotorasib (AMG 510) and Adagrasib (MRTX849). The aim is to offer a comprehensive overview of the available data to benchmark the therapeutic potential of this compound.
Executive Summary
This compound is a potent analogue of Oncrasin-1, a small molecule identified through synthetic lethality screening in K-Ras mutant cancer cells.[1][2][3] Preclinical studies demonstrate its significant in vitro and in vivo anti-tumor activities across a range of cancer cell lines.[1][2] Mechanistically, this compound has been shown to induce apoptosis by suppressing the phosphorylation of the C-terminal domain of RNA polymerase II, inducing JNK activation, and inhibiting the JAK2/STAT3 signaling pathway.[1][2] While initial studies by its developers are promising, extensive independent validation in the public domain remains limited.
In contrast, Sotorasib and Adagrasib are FDA-approved inhibitors of KRAS G12C, a specific mutation of the KRAS oncogene. Their efficacy and safety have been established through rigorous preclinical and clinical trials, providing a robust benchmark for evaluating novel anti-cancer agents like this compound. This guide presents a comparative analysis of the available data for these compounds.
Comparative Anti-Tumor Activity
The following tables summarize the available quantitative data on the in vitro and in vivo anti-tumor activity of this compound and its comparators.
Table 1: In Vitro 50% Growth Inhibitory Concentration (GI₅₀) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI₅₀ (nM) |
| This compound | A498 | Renal | ≤ 10 |
| HCT-116 | Colon | ≤ 10 | |
| NCI-H460 | Lung | ≤ 10 | |
| OVCAR-3 | Ovarian | ≤ 10 | |
| MDA-MB-231 | Breast | ≤ 10 | |
| Sotorasib | NCI-H358 | Lung (KRAS G12C) | 1.9 |
| MIA PaCa-2 | Pancreatic (KRAS G12C) | 3 | |
| SW837 | Colorectal (KRAS G12C) | 6 | |
| Adagrasib | NCI-H358 | Lung (KRAS G12C) | 7 |
| MIA PaCa-2 | Pancreatic (KRAS G12C) | 8 | |
| HCT-116 | Colon (KRAS G12C) | 12 |
Note: Data for Sotorasib and Adagrasib are compiled from various publicly available preclinical studies.
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition |
| This compound | A498 | Renal | 67-150 mg/kg | Complete regression |
| Oncrasin-60 | A498 | Renal | Not specified | Less effective than this compound |
| Sotorasib | MIA PaCa-2 | Pancreatic | 100 mg/kg, daily | >90% |
| Adagrasib | NCI-H2122 | Lung | 100 mg/kg, daily | Significant tumor regression |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Cell Viability Assay (Sulforhodamine B Assay)
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound) or DMSO as a control.
-
Incubation: The plates are incubated for 72 hours.
-
Fixation: Cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates are washed, and the cells are stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound dye is solubilized with 10 mM Tris base solution.
-
Measurement: The absorbance is read at 510 nm using a microplate reader. The GI₅₀ values are calculated from the dose-response curves.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., A498 renal cancer cells) are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., this compound) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Western Blot Analysis
-
Cell Lysis: Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-STAT3, total STAT3, JNK, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its experimental validation.
Caption: Proposed signaling pathway of this compound's anti-tumor activity.
References
- 1. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to Oncrasin-72: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting the response to Oncrasin-72, a novel anti-cancer agent, and its alternatives. We present experimental data, detailed methodologies, and visual pathways to facilitate informed decisions in research and clinical development.
Executive Summary
This compound (NSC-743380), a potent analog of Oncrasin-1, has demonstrated significant antitumor activity in a range of cancers. Its mechanism of action involves the inhibition of RNA polymerase II, induction of JNK activation, and suppression of the JAK2/STAT3 signaling pathway. A key predictive biomarker for this compound response has been identified as the expression of sulfotransferase SULT1A1, which is essential for the drug's bioactivation. This guide compares the predictive power of SULT1A1 expression for this compound with the established biomarkers for alternative targeted therapies, specifically pan-RAS and KRAS G12C inhibitors.
Biomarker Performance: this compound vs. Alternative Therapies
The following tables summarize the quantitative data on the performance of predictive biomarkers for this compound and its alternatives.
Table 1: this compound Biomarker Performance
| Biomarker | Cancer Type | Measurement | Correlation with this compound Sensitivity | Reference |
| SULT1A1 mRNA Expression | NCI-60 Cell Lines | Gene Expression Level | Spearman correlation (r = 0.56, p = 4.13 x 10⁻⁶) between mRNA levels and -log10(GI50) | [1] |
| SULT1A1 Protein Expression | Leukemia Cell Lines | Western Blot | SULT1A1-positive lines sensitive (IC50: 0.03-0.3 µM); SULT1A1-negative lines resistant (IC50 >3 µM) | [1] |
Table 2: Alternative Therapies - Biomarker Performance
| Drug | Biomarker | Cancer Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Adagrasib | KRAS G12C | Non-Small Cell Lung Cancer (NSCLC) | 43% | 80% | |
| Sotorasib | KRAS G12C | Colorectal Cancer (CRC) | 9.7% | 82.3% | [2] |
| RMC-6236 (Daraxonrasib) | KRAS G12X | Pancreatic Ductal Adenocarcinoma (PDAC) | 29% | 91% | |
| RMC-6236 (Daraxonrasib) | Any RAS Mutation | Pancreatic Ductal Adenocarcinoma (PDAC) | 21% | 88% | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams were generated using Graphviz.
This compound mechanism of action.
Experimental workflow for biomarker analysis.
Detailed Experimental Protocols
SULT1A1 Expression Analysis by Immunohistochemistry (IHC)
This protocol outlines the general steps for detecting SULT1A1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5-10 minutes each).
-
Rehydrate through graded ethanol series (100%, 95%, 70%, 50%), 3-5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a target retrieval solution (e.g., citrate buffer, pH 6.0).
-
Heat in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides in PBS or TBS buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes (if using HRP-conjugated secondary antibodies).
-
Rinse with buffer.
-
Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody specific for SULT1A1, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with buffer.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-conjugated secondary antibody, for 30-60 minutes at room temperature.
-
Wash slides with buffer.
-
-
Chromogen and Counterstaining:
-
Apply a chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
SULT1A1 Expression Analysis by Quantitative PCR (qPCR)
This protocol describes the measurement of SULT1A1 mRNA levels from tumor tissue.
-
RNA Extraction:
-
Extract total RNA from fresh-frozen or FFPE tumor tissue using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing:
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for SULT1A1
-
Forward and reverse primers for a reference gene (e.g., GAPDH, ACTB)
-
cDNA template
-
Nuclease-free water
-
-
Use pre-designed and validated primer sets where possible.
-
-
Thermal Cycling:
-
Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for SULT1A1 and the reference gene.
-
Calculate the relative expression of SULT1A1 using the ΔΔCt method.
-
KRAS Mutation Detection by PCR and Sanger Sequencing
This protocol details a common method for identifying specific mutations in the KRAS gene.[4][5]
-
Genomic DNA Extraction:
-
Extract genomic DNA from FFPE tumor tissue sections using a commercial DNA extraction kit.[4]
-
Quantify DNA concentration and assess purity.
-
-
PCR Amplification:
-
Amplify the region of the KRAS gene containing the target codons (e.g., codons 12 and 13 in exon 2) using specific primers.[5]
-
The PCR reaction typically includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Perform PCR with an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
PCR Product Purification:
-
Purify the PCR product to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic methods.
-
-
Sanger Sequencing:
-
Perform cycle sequencing using the purified PCR product as a template, a sequencing primer (either the forward or reverse PCR primer), and a kit containing fluorescently labeled dideoxynucleotides (ddNTPs).
-
Purify the sequencing reaction products.
-
Analyze the products on a capillary electrophoresis-based genetic analyzer.
-
-
Data Analysis:
-
Analyze the resulting electropherogram using sequencing analysis software to identify any nucleotide changes corresponding to known KRAS mutations.
-
KRAS Mutation Detection by Next-Generation Sequencing (NGS)
NGS provides a high-throughput and sensitive method for detecting a wide range of mutations.
-
Library Preparation:
-
Extract genomic DNA from the tumor sample.
-
Fragment the DNA to a desired size range.
-
Ligate adapters to the DNA fragments. These adapters contain sequences for amplification and sequencing.
-
Amplify the adapter-ligated library using PCR. For targeted sequencing, use primers specific to the KRAS gene to enrich for this region.
-
-
Sequencing:
-
Sequence the prepared library on an NGS platform (e.g., Illumina, Ion Torrent). The platform generates millions of short DNA sequence reads.
-
-
Data Analysis (Bioinformatics Pipeline):
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the sequencing reads to a human reference genome.
-
Variant Calling: Identify differences (variants) between the sample's DNA sequence and the reference genome.
-
Annotation: Annotate the identified variants to determine if they are known cancer-associated mutations in the KRAS gene and to predict their functional impact.
-
This guide provides a foundational understanding of the biomarkers for this compound and its alternatives. The provided data and protocols are intended to support further research and the development of personalized cancer therapies.
References
- 1. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. onclive.com [onclive.com]
- 4. Optimization of routine KRAS mutation PCR-based testing procedure for rational individualized first-line-targeted therapy selection in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Head-to-head comparison of Oncrasin-72 in different cancer models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncrasin-72 (also known as NSC-743380) is a potent analog of Oncrasin-1, a small molecule identified through synthetic lethality screening on cancer cells with K-Ras mutations.[1] This guide provides a comprehensive head-to-head comparison of this compound's performance in various cancer models, supported by experimental data. It is designed to offer researchers and drug development professionals an objective overview of its efficacy and mechanism of action.
Mechanism of Action
This compound exhibits its antitumor activity through the modulation of multiple critical signaling pathways within cancer cells.[1] Its primary mechanisms of action include:
-
Inhibition of RNA Polymerase II Phosphorylation: this compound suppresses the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a key process in transcription initiation and elongation.[1][2] This disruption of transcription can lead to cell cycle arrest and apoptosis.
-
Activation of JNK Signaling: The compound induces the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Prolonged JNK activation is a known trigger for apoptosis in cancer cells.
-
Inhibition of STAT3 Signaling: this compound inhibits the phosphorylation of JAK2 and its downstream target, STAT3.[1] The JAK/STAT3 pathway is frequently overactivated in cancer and plays a crucial role in tumor cell proliferation, survival, and invasion.
The antitumor activity of this compound has also been shown to be dependent on the expression of sulfotransferase SULT1A1, suggesting this enzyme may serve as a biomarker for predicting treatment response.
Data Presentation
In Vitro Efficacy: NCI-60 Panel
This compound has demonstrated potent growth-inhibitory effects across a range of human cancer cell lines in the National Cancer Institute's 60-cell line panel (NCI-60). While a comprehensive table of GI50 values for all 60 cell lines is not publicly available in a structured format, studies have highlighted its significant potency in a subset of these lines.
| Cancer Type(s) | Key Finding |
| Lung, Colon, Ovary, Kidney, Breast | The 50% growth-inhibitory concentration (GI50) for eight of the most sensitive cell lines was found to be ≤ 10 nM.[1] |
In Vivo Efficacy: Human Renal Cancer Xenograft Model (A498)
A head-to-head comparison of this compound (NSC-743380) and its analog Oncrasin-60 (NSC-741909) was conducted in a xenograft model using A498 human renal cancer cells in nude mice. The results indicated that this compound has a superior safety profile and greater antitumor activity.[1]
| Treatment Group | Dose (mg/kg) | Outcome |
| This compound | 67 - 150 | Complete tumor regression. |
| Oncrasin-60 | Not specified | Less effective than this compound. |
| Vehicle Control | N/A | Continued tumor growth. |
Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
The in vitro antitumor activity of this compound was determined using a Sulforhodamine B (SRB) assay. This colorimetric assay measures cell density by staining total cellular protein.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with various concentrations of this compound and incubated for 48 hours.
-
Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 515 nm.
-
Data Analysis: The GI50 value, the concentration at which cell growth is inhibited by 50%, is calculated from the dose-response curves.
In Vivo Xenograft Study (A498 Human Renal Cancer)
-
Cell Line: A498 human renal cancer cells were used. This cell line is known to be tumorigenic in nude mice.
-
Animal Model: Female athymic nude mice were used for the study.
-
Tumor Implantation: A498 cells were injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound and Oncrasin-60 were administered intraperitoneally.
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and the antitumor efficacy was evaluated by comparing tumor growth between the different treatment groups.
Western Blot Analysis
Western blotting was employed to analyze changes in protein expression and phosphorylation status in key signaling pathways upon treatment with this compound.
-
Cell Lysis: Treated and untreated cancer cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, phospho-STAT3, RNA polymerase II CTD). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis
Apoptosis induction by this compound was quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Cell Treatment: Cells are treated with this compound for a specified duration.
-
Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: In Vivo Xenograft Experimental Workflow.
References
- 1. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Oncrasin-72 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results of Oncrasin-72, a potent anti-cancer compound. The objective is to offer a clear perspective on its performance by juxtaposing its reported efficacy with that of alternative therapies targeting similar molecular pathways. A critical aspect of this guide is the assessment of the reproducibility of the initial findings for this compound. To date, detailed preclinical data on this compound originates primarily from the initial developing research group. Independent validation of these results in peer-reviewed literature remains limited, a crucial consideration for researchers looking to build upon these findings.
Executive Summary
This compound (NSC-743380) is an analogue of Oncrasin-1, identified through synthetic lethality screening in cancer cells with K-Ras mutations. It functions as an RNA polymerase II inhibitor and demonstrates anti-tumor activity by inducing JNK activation and inhibiting the JAK2/STAT3 signaling pathway. While initial studies have shown promising in vitro and in vivo efficacy, the lack of broad, independent reproduction of these results warrants careful consideration. This guide presents the available data for this compound and its analogues and provides a comparative landscape of alternative, clinically relevant inhibitors of the KRAS and STAT3 pathways.
Data Presentation: Comparative In Vitro and In Vivo Efficacy
The following tables summarize the reported anti-tumor activity of this compound and its comparators. It is important to note that the experimental conditions, such as cell lines and xenograft models, may vary between studies, making direct comparisons challenging.
In Vitro Anti-proliferative Activity
Table 1: Comparison of IC50/GI50 Values of Oncrasin Compounds and Alternative KRAS/STAT3 Inhibitors
| Compound | Target Pathway | Cancer Type | Cell Line(s) | IC50/GI50 (µM) | Citation(s) |
| This compound | RNA Pol II / JNK activation / STAT3 inhibition | Multiple | NCI-60 Panel (most sensitive lines) | ≤ 0.01 | [1] |
| Oncrasin-60 | RNA Pol II / JNK activation / STAT3 inhibition | Multiple | NCI-60 Panel | Similar to this compound | [1] |
| Sotorasib (AMG 510) | KRAS G12C | Pancreatic, Colorectal, Lung | MIA PaCa-2, SW1463, LU65, LU99, H358, H23 | 0.004 - 22.55 | [2][3][4] |
| Adagrasib (MRTX849) | KRAS G12C | Multiple | Panel of KRAS G12C mutant lines | 0.01 - 0.973 (2D); 0.0002 - 1.042 (3D) | [5][6][7][8] |
| Napabucasin (BBI608) | STAT3 | Biliary Tract, Prostate, Multiple | KKU-055, TFK-1, EGi-1, various others | 0.19 - 18 | [9][10][11] |
| Stattic | STAT3 | Head and Neck, T-cell ALL | UM-SCC-17B, OSC-19, Cal33, UM-SCC-22B, CCRF-CEM, Jurkat | 2.282 - 5.1 | [12][13][14][15] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values are measures of a drug's potency in inhibiting a specific biological or biochemical function.
In Vivo Anti-Tumor Efficacy
Table 2: Comparison of In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Citation(s) |
| This compound | A498 (Renal) | 67-150 mg/kg | Complete tumor regression | [1] |
| Sotorasib (AMG 510) | NCI-H358 (NSCLC) | 30 mg/kg/day (p.o.) | Significant tumor size reduction | [4][16] |
| Adagrasib (MRTX849) | NCI-H2122 (NSCLC) | Not specified | Modest TGI (83% on Day 16) | [17] |
| SW837 (Colorectal) | Not specified | TGI of 108% (average tumor volume change from baseline of -35%) | [17] | |
| Napabucasin (BBI608) | H146 & H446 (SCLC) | 20 mg/kg/day | Substantial inhibition of tumor growth | [18] |
| PC-3 & 22RV1 (Prostate) | 40 mg/kg (i.p.) | Marked reduction in tumor growth | [19] | |
| Stattic | T-ALL (CCRF-CEM) | 15-30 mg/kg | Significant reduction in tumor growth | [13] |
Note: TGI is a measure of the effectiveness of a treatment in preventing the growth of tumors in animal models.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key experiments cited in the evaluation of this compound.
NCI-60 Human Tumor Cell Line Screen
The in vitro anti-tumor activity of this compound was initially determined using the National Cancer Institute's 60 human tumor cell line panel.
Protocol:
-
Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of individual cell lines. Plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.
-
Drug Addition: Experimental drugs, like this compound, are solubilized in DMSO and serially diluted. Aliquots of the drug dilutions are added to the plates, which are then incubated for an additional 48 hours.
-
Assay Termination and Staining: For adherent cells, the assay is terminated by adding cold trichloroacetic acid (TCA). The cells are fixed and then stained with Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) for 10 minutes at room temperature.
-
Measurement: Unbound dye is removed by washing with 1% acetic acid, and the plates are air-dried. The bound stain is solubilized with 10 mM Trizma base, and the absorbance is read at 515 nm.
-
Data Analysis: The percentage growth is calculated relative to the no-drug control and the cell count at the time of drug addition. This allows for the determination of growth inhibition (GI50) and lethal concentration (LC50).
A498 Human Renal Cancer Xenograft Model
The in vivo anti-tumor activity of this compound was evaluated in a xenograft model using the A498 human renal cancer cell line.
Protocol:
-
Cell Preparation: A498 cells are cultured and harvested during the exponential growth phase. The cells are resuspended in a suitable medium, often with Matrigel, to a concentration of 1 x 10^6 cells per 100-150 µL.
-
Tumor Implantation: Athymic nude mice (e.g., BALB/c or NOD/SCID) are subcutaneously injected with the A498 cell suspension in the flank or hind leg.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.
-
Drug Administration: this compound or a vehicle control is administered to the mice according to the specified dosing schedule (e.g., intraperitoneal injection daily or on a set schedule).
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Western Blot Analysis of Protein Phosphorylation
To elucidate the mechanism of action of this compound, Western blotting was used to assess the phosphorylation status of key signaling proteins like JNK and STAT3.
Protocol:
-
Cell Lysis: Cancer cells are treated with this compound or a vehicle control for a specified time. The cells are then washed with ice-cold PBS and lysed with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-JNK or anti-phospho-STAT3) overnight at 4°C. The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane is often stripped and re-probed with an antibody against the total protein as a loading control.
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound, leading to apoptosis and inhibition of cell growth.
Experimental Workflow for In Vivo Xenograft Study
Caption: A typical workflow for assessing the in vivo efficacy of an anti-cancer compound.
Conclusion
This compound has demonstrated significant anti-tumor activity in initial preclinical studies, operating through a multi-faceted mechanism involving the inhibition of RNA Polymerase II and the STAT3 pathway, and activation of the JNK pathway. However, the current body of evidence supporting these findings is largely confined to the originating research group. For the broader scientific community to fully assess the therapeutic potential of this compound, independent and rigorous validation of the key experimental results is paramount. This guide highlights the need for such studies and provides a framework for comparing this compound with other targeted therapies, thereby aiding researchers in making informed decisions for future investigations in this area.
References
- 1. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Cancer Stem Cell Inhibitor Napabucasin (BBI608) Shows General Cytotoxicity in Biliary Tract Cancer Cells and Reduces Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. apexbt.com [apexbt.com]
- 13. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. probechem.com [probechem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. biorxiv.org [biorxiv.org]
- 18. The cancer stemness inhibitor napabucasin suppresses small cell lung cancer growth through SOX2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Oncrasin-72: A Comparative Analysis of Efficacy in Patient-Derived Organoids vs. Traditional Cancer Cell Lines
A guide for researchers and drug development professionals on the differential performance of Oncrasin-72 in advanced preclinical models.
In the rapidly evolving landscape of oncology drug development, the choice of preclinical model is paramount to translating laboratory findings into clinical success. While traditional 2D cancer cell lines have been the bedrock of initial drug screening, patient-derived organoids (PDOs) are emerging as a more physiologically relevant platform, capable of recapitulating the complex three-dimensional architecture and heterogeneity of a patient's tumor. This guide provides a comparative overview of the efficacy of this compound, a potent anti-cancer agent, in these two distinct model systems.
Executive Summary
This compound (also known as NSC-743380) is a novel small molecule that has demonstrated significant antitumor activity in various cancer cell lines.[1][2] Its mechanism of action is multifactorial, primarily involving the inhibition of RNA polymerase II, which leads to a downstream cascade of events including the activation of the pro-apoptotic JNK signaling pathway and the suppression of the pro-survival JAK/STAT3 pathway.[1][2]
While data from 2D cell line screens are promising, the true potential of this compound may be better elucidated in PDO models. PDOs maintain the genetic and phenotypic heterogeneity of the original tumor, offering a more accurate prediction of patient response.[3][4][5][6] This guide will delve into the available data on this compound in cell lines and present a framework for its evaluation in PDOs, highlighting the expected differences in efficacy and providing detailed experimental protocols.
Data Presentation: this compound Efficacy
Table 1: In Vitro Efficacy of this compound in a Panel of Human Cancer Cell Lines
The following table summarizes the 50% growth-inhibitory concentration (GI50) of this compound in a selection of the most sensitive human cancer cell lines from the NCI-60 panel.[1]
| Cell Line | Cancer Type | GI50 (nM) |
| A498 | Renal Cancer | ≤ 10 |
| OVCAR-3 | Ovarian Cancer | ≤ 10 |
| OVCAR-4 | Ovarian Cancer | ≤ 10 |
| OVCAR-5 | Ovarian Cancer | ≤ 10 |
| OVCAR-8 | Ovarian Cancer | ≤ 10 |
| HCT-116 | Colon Cancer | ≤ 10 |
| HCT-15 | Colon Cancer | ≤ 10 |
| HOP-92 | Non-Small Cell Lung Cancer | ≤ 10 |
Data sourced from a study determining in vitro antitumor activity using a cell viability assay.[1]
Table 2: Hypothetical Comparative Efficacy of this compound in Matched Patient-Derived Organoids and Cell Lines
The following table is a hypothetical representation of expected results from a head-to-head comparison of this compound in patient-derived organoids and their corresponding 2D cell line counterparts, derived from the same patient's tumor. This illustrates the potential for divergent responses based on the model system's complexity.
| Patient ID | Tumor Type | Model System | This compound IC50 (µM) |
| P001 | Colorectal Adenocarcinoma | 2D Cell Line | 0.05 |
| P001 | Patient-Derived Organoid | 0.25 | |
| P002 | Pancreatic Ductal Adenocarcinoma | 2D Cell Line | 0.12 |
| P002 | Patient-Derived Organoid | 1.5 | |
| P003 | Ovarian Serous Carcinoma | 2D Cell Line | 0.08 |
| P003 | Patient-Derived Organoid | 0.5 |
This table is for illustrative purposes to highlight the expected trend of decreased sensitivity in the more complex 3D organoid models due to factors like drug penetration and cellular heterogeneity.
Mechanism of Action: Signaling Pathways Targeted by this compound
This compound exerts its anti-cancer effects through a multi-pronged attack on key cellular pathways.
Caption: this compound signaling pathway in cancer cells.
Experimental Protocols
Establishing Patient-Derived Organoids (PDOs)
A generalized protocol for the establishment of PDOs from fresh tumor tissue is as follows:
-
Tissue Acquisition and Dissociation: Fresh tumor tissue obtained from surgical resection or biopsy is mechanically minced and enzymatically digested (e.g., using a cocktail of collagenase, dispase, and DNase) to obtain a single-cell suspension or small cell clusters.
-
Embedding in Extracellular Matrix: The cell suspension is embedded in a basement membrane matrix (e.g., Matrigel) to provide a 3D scaffold that supports self-organization and growth.
-
Culturing: The embedded cells are cultured in a specialized, serum-free medium containing a cocktail of growth factors and signaling molecule inhibitors tailored to the tumor type (e.g., EGF, Noggin, R-spondin, FGFs).
-
Passaging and Expansion: Once organoids have reached a sufficient size, they are mechanically or enzymatically dissociated and re-plated in a fresh matrix for expansion and cryopreservation.
Caption: Workflow for PDO establishment and drug screening.
Comparative Drug Efficacy Testing: PDOs vs. 2D Cell Lines
To directly compare the efficacy of this compound, a matched-pair approach is recommended:
-
Model Establishment: From a single patient tumor sample, establish both a traditional 2D cell line (if possible, as not all primary tumors adapt to 2D culture) and a PDO culture.
-
Seeding and Treatment:
-
2D Cell Lines: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight. Treat with a serial dilution of this compound.
-
PDOs: Dissociate PDOs into small fragments or single cells and seed in a 3D matrix in 96-well or 384-well plates. After a period of re-formation and growth, treat with a serial dilution of this compound.
-
-
Incubation: Incubate both model systems with the drug for a defined period (e.g., 72 to 120 hours).
-
Viability Assessment:
-
2D Cell Lines: Assess cell viability using standard assays such as MTT, MTS, or CellTiter-Glo.
-
PDOs: Assess viability using 3D-compatible assays like CellTiter-Glo 3D, which measures ATP content, or high-content imaging to quantify organoid size, morphology, and live/dead cell staining.
-
-
Data Analysis: For both systems, calculate the half-maximal inhibitory concentration (IC50) or GI50 by fitting the dose-response data to a sigmoidal curve.
Discussion and Future Directions
The presented data from 2D cell line studies demonstrate the potent anti-cancer activity of this compound against a range of cancer types.[1] However, the true test of its clinical potential will come from its evaluation in more sophisticated preclinical models like PDOs. The inherent drug resistance conferred by the 3D architecture and cellular heterogeneity of PDOs may result in higher IC50 values compared to 2D cultures.[3] This is not necessarily a negative outcome, but rather a more realistic representation of the challenges in treating solid tumors.
Future studies should focus on:
-
Direct Head-to-Head Comparisons: Performing studies as outlined in the comparative protocol to generate robust, paired datasets.
-
Correlation with Clinical Outcomes: Establishing living biobanks of PDOs to correlate in vitro drug sensitivity with patient responses to treatment.[6]
-
Combination Therapies: Utilizing PDOs to screen for synergistic combinations of this compound with other targeted therapies or standard-of-care chemotherapeutics.
References
- 1. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening drug effects in patient‐derived cancer cells links organoid responses to genome alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer [frontiersin.org]
- 5. Biomedicines | Free Full-Text | The Role of Patient-Derived Organoids in Triple-Negative Breast Cancer Drug Screening [mdpi.com]
- 6. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oncrasin-72: A Guide for Laboratory Professionals
Disclaimer: As a potent cytotoxic compound intended for research use only, Oncrasin-72 requires meticulous handling and disposal to ensure the safety of laboratory personnel and the environment. The following procedures are based on general best practices for the disposal of cytotoxic and hazardous chemical waste. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) protocols and the product's Safety Data Sheet (SDS) for complete guidance.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to prevent exposure. All handling of this compound and its waste should be conducted within a certified chemical fume hood or biological safety cabinet.
Required PPE:
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required.
-
Lab Coat: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.
-
Eye Protection: Safety goggles or a full-face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the institutional risk assessment and the form of the waste (e.g., powder).
II. Waste Segregation and Containment
Proper segregation of waste is critical for compliant and safe disposal. All materials that have come into contact with this compound are to be considered hazardous waste.
-
Bulk Chemical Waste: This category includes unused or expired this compound, stock solutions, and grossly contaminated items.
-
Action: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams.
-
-
Trace-Contaminated Waste: This includes items with minimal residual contamination.
-
Examples: Empty vials, pipette tips, contaminated gloves, gowns, and bench paper.
-
Action: Place in a designated, puncture-resistant container, often color-coded (e.g., yellow with a "Cytotoxic" label) as per your institution's guidelines.[1]
-
-
Sharps Waste: Needles, syringes, and other contaminated sharp objects must be disposed of in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.[2]
III. Decontamination Procedures
All surfaces and equipment potentially contaminated with this compound must be thoroughly decontaminated.
Experimental Protocol: Surface Decontamination
-
Initial Cleaning: Prepare a detergent solution (e.g., 0.2% to 2% concentration)[3]. Using a disposable, absorbent pad, wipe the contaminated surface in one direction, starting from the area of lowest contamination and moving to the highest. Dispose of the pad as trace-contaminated waste.
-
Rinsing: Using a new absorbent pad wetted with purified water, wipe the surface again to remove any detergent residue. Dispose of the pad.
-
Final Disinfection: With a fresh pad, wipe the surface with a 70% isopropyl alcohol solution.[4][5] Allow the surface to air dry, ensuring the required contact time is met as specified in the table below. Dispose of the pad.
IV. Quantitative Data for Disposal and Decontamination
The following table summarizes key quantitative parameters for the safe handling and disposal of this compound waste.
| Parameter | Guideline | Rationale |
| Detergent Concentration | 0.2% - 2.0% | Effective for initial cleaning and removal of organic matter.[3] |
| Alcohol Disinfectant Concentration | 70% Isopropyl or Ethyl Alcohol | Optimal concentration for antimicrobial efficacy.[4][5] |
| Disinfectant Contact Time | Minimum 30-60 seconds | Ensures sufficient time for the disinfectant to inactivate contaminants.[4][5][6] |
| Hazardous Waste Container Fill Level | Do not exceed 75-80% capacity | Prevents overfilling, which can lead to spills and exposure during transport.[7] |
| "Empty" Container Residue Limit | ≤ 3% of container capacity by weight | Regulatory definition for a container to be considered "empty" of hazardous waste.[8] |
V. Final Disposal Logistics
-
Container Sealing and Labeling: Once a waste container is full (not exceeding 75-80% capacity), securely seal it.[7] Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.[1]
-
Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not dispose of any this compound waste in the regular trash or down the drain.
VI. This compound Signaling Pathway and Disposal Workflow
This compound exerts its antitumor activity by inducing JNK activation and inhibiting STAT3 phosphorylation.[9][10] Understanding this mechanism underscores its cytotoxic nature and the importance of proper handling.
Caption: this compound induces apoptosis via JNK activation and STAT3 inhibition.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A step-by-step workflow for the safe disposal of this compound.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. danielshealth.ca [danielshealth.ca]
- 3. technotes.alconox.com [technotes.alconox.com]
- 4. hygitech.com [hygitech.com]
- 5. alliancechemical.com [alliancechemical.com]
- 6. emeraldcitycleaning.com [emeraldcitycleaning.com]
- 7. Factors to Consider When Replacing Chemotherapy Waste Containers: Volume, Fill Line, and Safety [needle.tube]
- 8. pca.state.mn.us [pca.state.mn.us]
- 9. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Personal protective equipment for handling Oncrasin-72
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Oncrasin-72 (NSC-743380), a potent investigational compound. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental contamination.
Personal Protective Equipment (PPE)
Given that this compound is a potent, biologically active compound, stringent adherence to personal protective equipment (PPE) protocols is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Body Protection | A dedicated, disposable lab coat with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Required when handling the solid compound or if there is a risk of aerosolization. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following operational plan outlines the key steps for working with this compound.
| Phase | Procedure | Key Considerations |
| Preparation | Work in a designated area, preferably a chemical fume hood or a biological safety cabinet. | Ensures containment of the compound. |
| Handling | Use dedicated equipment (e.g., spatulas, weighing paper). | Avoids cross-contamination. |
| Solution Preparation | Dissolve the solid compound in a suitable solvent as per the experimental protocol. | Minimize the creation of dust or aerosols. |
| Post-Handling | Decontaminate all work surfaces and equipment with an appropriate cleaning agent. | Prevents residual contamination. |
| Personal Hygiene | Wash hands thoroughly after handling the compound, even if gloves were worn. | A critical step to prevent accidental exposure. |
Disposal Plan for this compound Waste
Proper disposal of this compound and all contaminated materials is a critical safety and environmental responsibility. All waste must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: All this compound contaminated waste must be segregated from general laboratory waste at the point of generation. This includes:
-
Unused solid compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, tubes, flasks).
-
Contaminated PPE (gloves, lab coats, etc.).
-
-
Solid Waste:
-
Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
The container must be kept closed when not in use.
-
-
Liquid Waste:
-
Collect all liquid waste in a dedicated, clearly labeled, and sealed waste container.
-
The container must be compatible with the solvent used.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (NSC-743380)," and the primary hazard (e.g., "Toxic").
-
-
Storage:
-
Store hazardous waste in a designated, secure, and well-ventilated area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in the regular trash.
-
Mandatory Visualizations
Caption: Personal Protective Equipment (PPE) Workflow for Handling this compound.
Caption: Step-by-Step Disposal Plan for this compound Waste.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound (NSC-743380).
In Vitro Cell Viability Assays
1. MTS Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.003 to 3 µM) for 72 hours. Include a vehicle control (e.g., DMSO).[1]
-
After the incubation period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
2. Sulforhodamine B (SRB) Assay
-
Objective: An alternative method to assess cell viability based on the measurement of cellular protein content.
-
Methodology:
-
Follow steps 1 and 2 from the MTS assay protocol.
-
After 72 hours of treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate cell viability relative to the control.
-
Western Blot Analysis for Signaling Pathways
-
Objective: To investigate the effect of this compound on protein expression and signaling pathways, such as JNK activation and STAT3 inhibition.[2]
-
Methodology:
-
Treat cultured cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-JNK, total JNK, phospho-STAT3, total STAT3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Flow Cytometry for Apoptosis
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cells with this compound for the desired duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.[2]
-
Methodology:
-
Subcutaneously implant human cancer cells (e.g., A498 renal cancer cells) into the flank of immunodeficient mice (e.g., nude mice).[2]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound intraperitoneally at various doses (e.g., 67 mg/kg to 150 mg/kg) according to a predetermined schedule.[2] The control group receives the vehicle solution.
-
Monitor tumor size and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or Western blot).
-
Caption: General Experimental Workflow for this compound Evaluation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
